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4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Documentation Hub

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  • Product: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
  • CAS: 150995-10-1

Core Science & Biosynthesis

Foundational

Engineering DNA Minor Groove Selectivity: The Mechanism of Action of 1-Amido Berenil

Executive Summary The rational design of small molecules capable of sequence-specific DNA recognition remains a cornerstone of targeted therapeutics and molecular biology. While many classical minor groove binders—such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules capable of sequence-specific DNA recognition remains a cornerstone of targeted therapeutics and molecular biology. While many classical minor groove binders—such as the antiprotozoal drug Berenil (Diminazene aceturate)—exhibit profound selectivity for Adenine/Thymine (A/T)-rich tracts, targeting Guanine/Cytosine (G/C)-rich regions presents a significant thermodynamic and steric challenge.

This technical guide explores the mechanism of action of 1-Amido Berenil (4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, CAS 150995-10-1)[1], a rationally designed derivative of Berenil[2]. By examining the isosteric replacement of a hydrogen bond-donating amidinium group with a hydrogen bond-accepting amide group, we dissect the energetic trade-offs required to shift DNA binding selectivity from A/T to G/C base pairs[3].

The Thermodynamic Landscape of the DNA Minor Groove

To understand the mechanism of 1-Amido Berenil, one must first analyze the topological and electrostatic differences between A/T and G/C minor grooves:

  • A/T Tracts: The minor groove is narrow, deep, and features a highly negative electrostatic potential. The O2 of thymine and N3 of adenine act as ideal hydrogen bond acceptors. Bis-amidinium compounds like Berenil perfectly complement this environment, utilizing their terminal amidinium groups as hydrogen bond donors.

  • G/C Tracts: The minor groove is wider and shallower. Critically, the exocyclic N2 amino group of guanine protrudes directly into the groove. For traditional A/T binders, this creates a severe steric clash and an electrostatic penalty.

To achieve G/C selectivity, a ligand must convert this steric penalty into a thermodynamic advantage by presenting a hydrogen bond acceptor to interact with the guanine N2 exocyclic amine.

Mechanistic Rationale: The Amidinium-to-Amide Transition

1-Amido Berenil serves as a critical transitional probe in structural biology. It retains one amidinium group (targeting A/T) while substituting the second with a carbonyl-containing amide group (targeting G/C)[4].

Molecular modeling studies by Greenidge et al. (1993)[3] utilizing the tyrT promoter sequence revealed the precise mechanistic consequences of this modification:

  • Electrostatic Perturbation: The amide carbonyl successfully acts as a hydrogen bond acceptor for the guanine N2 proton. However, the loss of the positively charged amidinium group significantly reduces the overall electrostatic attraction to the DNA polyanionic backbone[3].

  • Incomplete Selectivity: The conversion of a single amidinium group to an amide is insufficient to completely override the massive thermodynamic preference for A/T tracts. The molecule exhibits a mixed affinity profile, attempting to bridge A/T and G/C regions but suffering from reduced overall binding affinity compared to the parent drug[3].

G Ligand 1-Amido Berenil (CAS 150995-10-1) Amidinium Amidinium Group (H-Bond Donor) Ligand->Amidinium Terminus 1 Amide Amide Group (H-Bond Acceptor) Ligand->Amide Terminus 2 AT_Region A/T Minor Groove (High Negative Potential) Amidinium->AT_Region H-Bonds to T(O2) / A(N3) GC_Region G/C Minor Groove (Guanine N2 Steric/Donor) Amide->GC_Region H-Bonds to G(N2) Binding Mixed Affinity Profile (Reduced Overall Binding) AT_Region->Binding GC_Region->Binding

Figure 1: Mechanistic divergence of 1-Amido Berenil in DNA minor groove recognition.

Quantitative Energetics of Sequence Recognition

The following table summarizes the energetic trade-offs observed when modifying the terminal hydrogen-bonding groups of the Berenil scaffold. Data is synthesized based on the molecular mechanics force-field calculations from the foundational Faraday Transactions study[3].

Table 1: Comparative Energetics of Minor Groove Recognition

Ligand VariantTerminal Group 1Terminal Group 2Primary DNA TargetRelative Electrostatic AffinityRelative VdW FitOverall Binding Affinity
Berenil (Parent) Amidinium (Donor)Amidinium (Donor)A/T Tracts++++++High (A/T Specific)
1-Amido Berenil Amidinium (Donor)Amide (Acceptor)Mixed (A/T & G/C)++++Moderate (Reduced)
Bis-Amido Berenil Amide (Acceptor)Amide (Acceptor)G/C Tracts++Low (G/C Selective)

Insight: While full conversion to a bis-amido structure forces G/C selectivity, it does so at the severe cost of overall binding energy, highlighting the difficulty of overcoming the inherently weaker electrostatic potential of the G/C minor groove[3].

Experimental Methodologies: Validating Sequence Selectivity

As a Senior Application Scientist, it is critical to employ self-validating experimental systems to prove these mechanistic claims. Standard rigid-body docking is insufficient for minor groove binders due to the induced-fit dynamics of the DNA helix.

Computational Workflow: Screw-Type Translation Modeling

To accurately map the binding landscape, we utilize a screw-type translation protocol[3].

  • Causality: The minor groove is a continuous helical channel. By translating the ligand along the helical axis rather than performing randomized global docking, we prevent the ligand from becoming trapped in artificial local minima, ensuring a physiologically relevant energy profile.

Step-by-Step Protocol:

  • DNA Duplex Generation: Generate a 60-base-pair sequence of the tyrT promoter using standard B-DNA parameters.

  • Ligand Parameterization: Assign partial charges to 1-Amido Berenil using quantum mechanical calculations (e.g., HF/6-31G*) to accurately reflect the dipole moment of the amide group.

  • Screw-Type Translation: Mechanically translate the ligand along the length of the duplex minor groove at strict 0.05 nm intervals [3].

  • Energy Minimization: At each 0.05 nm step, freeze the ligand's translational axis but allow full conformational relaxation of both the ligand and the DNA using an all-atom force field (e.g., AMBER).

  • Affinity Scoring: Deconvolute the total binding energy into van der Waals ( ΔEvdw​ ) and electrostatic ( ΔEelec​ ) non-bonded energy components to identify the primary drivers of sequence recognition[3].

G Prep DNA Sequence Prep (tyrT Promoter) Translate Screw-Type Translation (0.05 nm Intervals) Prep->Translate Param Ligand Parameterization (Force Field Assignment) Param->Translate Minimization Energy Minimization (All-Atom Force Field) Translate->Minimization Conformational Sampling Scoring Affinity Scoring (VdW + Electrostatics) Minimization->Scoring Energy Calculation

Figure 2: Computational workflow for evaluating DNA sequence selectivity via screw translation.

In Vitro Validation: High-Resolution DNase I Footprinting

To physically validate the computational models, DNase I footprinting must be employed.

  • Causality: DNase I cleaves the DNA backbone but is sterically blocked by minor groove binders. By comparing the cleavage patterns of 1-Amido Berenil against the parent Berenil, we can visualize the exact base pairs where binding selectivity has shifted.

  • Self-Validating Control: The assay must include Berenil as a positive control for A/T protection and Actinomycin D as a positive control for G/C protection. If the amide modification is successful, the 1-Amido Berenil lane will show novel protection bands over G/C tracts that remain completely cleaved in the Berenil control lane.

Conclusion & Future Perspectives

1-Amido Berenil (CAS 150995-10-1) is a masterclass in the rational perturbation of molecular recognition. By demonstrating that the conversion of a single amidinium group to an amide function alters the hydrogen-bonding profile but is insufficient to yield complete G/C selectivity[3], it highlights the profound electrostatic dominance of A/T tracts in the minor groove. For drug development professionals, this compound underscores the necessity of designing multi-valent, shape-complementary ligands (such as polyamides) when attempting to target G/C-rich oncogenes or viral promoters.

References

  • Greenidge, P. A., Laughton, C. A., Jenkins, T. C., & Neidle, S. (1993). Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence. Journal of the Chemical Society, Faraday Transactions, 89(15), 2651-2657.[3] URL:[Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 150995-10-1 - Pharma Impurity Supplier.[1] URL:[Link]

Sources

Exploratory

In Vitro Cytotoxicity of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide: A Technical Guide for Preclinical Evaluation

This guide provides an in-depth technical overview of the methodologies and mechanistic considerations for evaluating the in vitro cytotoxicity of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the methodologies and mechanistic considerations for evaluating the in vitro cytotoxicity of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a derivative of the known DNA-interactive agent Berenil.[1] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction and Scientific Rationale

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide belongs to the triazene class of compounds, which have garnered significant interest for their potential as anticancer agents.[2][3] The core structure, featuring a 1,3-diaryltriazene scaffold, is a key pharmacophore associated with a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] The parent compound, Berenil (also known as diminazene aceturate), is recognized for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences, and its role as a catalytic inhibitor of topoisomerase II.[4][5] These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

The structural similarity of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide to Berenil suggests a comparable mechanism of action, making it a compelling candidate for investigation as a novel cytotoxic agent. This guide will delineate the essential in vitro assays and analytical approaches required to characterize its cytotoxic profile and elucidate its molecular mechanism of action.

Postulated Mechanism of Action: A Triazene Perspective

Based on the established activities of related triazene compounds and Berenil, the cytotoxic effects of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide are likely mediated through a multi-faceted mechanism.

  • DNA Intercalation and Groove Binding: The planar aromatic structure of the molecule likely facilitates its intercalation into the DNA double helix or binding within the minor groove.[4] This physical obstruction can interfere with the machinery of DNA replication and repair.

  • Topoisomerase II Inhibition: Like other Berenil derivatives, this compound may act as a topoisomerase II inhibitor.[4][6] By stabilizing the covalent complex between topoisomerase II and DNA, it can lead to the accumulation of double-strand breaks, a potent trigger for apoptosis.[4]

  • Induction of Apoptosis: The DNA damage and cellular stress induced by the compound are expected to activate intrinsic apoptotic pathways.[3][7] This can involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of programmed cell death.[8] Some triazene compounds have also been shown to induce endoplasmic reticulum (ER) stress, which can independently trigger apoptosis.[9]

Postulated_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 Nuclear Events cluster_2 Cellular Response Compound Compound DNA_Binding DNA Minor Groove Binding (AT-rich regions) Compound->DNA_Binding Intercalation/ Groove Binding TopoII_Inhibition Topoisomerase II Inhibition Compound->TopoII_Inhibition DNA_Binding->TopoII_Inhibition DSBs DNA Double-Strand Breaks TopoII_Inhibition->DSBs Apoptosis Apoptosis DSBs->Apoptosis p53 activation Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of action for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide.

Experimental Protocols for In Vitro Cytotoxicity Assessment

A tiered approach is recommended to comprehensively evaluate the in vitro cytotoxicity of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic target of interest. A panel of cancer cell lines with varying genetic backgrounds is recommended. For instance, breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used to assess the efficacy of novel compounds.[4][6] Including a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVEC), can provide an initial assessment of selective toxicity.[10]

Primary Cytotoxicity Screening: Cell Viability Assays

The initial step involves determining the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium with the compound-containing medium.[12] Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

The SRB assay is a colorimetric assay that measures cellular protein content, providing a reliable estimation of cell number.[11][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.[13]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[13]

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Read the absorbance at 564 nm.[13]

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with Compound (Serial Dilutions) Overnight_Incubation->Compound_Treatment Incubation_Period Incubate (24-72h) Compound_Treatment->Incubation_Period Assay_Choice Select Assay Incubation_Period->Assay_Choice MTT_Assay Add MTT Reagent Assay_Choice->MTT_Assay Metabolic Activity SRB_Assay Fix and Stain with SRB Assay_Choice->SRB_Assay Protein Content Formazan_Solubilization Solubilize Formazan MTT_Assay->Formazan_Solubilization SRB_Solubilization Solubilize Bound Dye SRB_Assay->SRB_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance SRB_Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

Mechanistic Assays

Following the determination of the IC50 value, further experiments should be conducted to elucidate the mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[5]

Flow cytometry analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This can indicate whether the compound induces cell cycle arrest at a specific checkpoint.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks at the single-cell level.

  • γ-H2AX Staining: Immunofluorescence staining for phosphorylated H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide in Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma (ER+)5.2 ± 0.6
MDA-MB-231Breast Adenocarcinoma (TNBC)8.9 ± 1.1
HeLaCervical Carcinoma12.4 ± 2.3
HUVECNormal Endothelial Cells> 50

Interpretation:

The hypothetical data in Table 1 would suggest that 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide exhibits potent cytotoxic activity against breast cancer cell lines, with a degree of selectivity over a normal endothelial cell line. The lower IC50 value in MCF-7 cells compared to MDA-MB-231 cells might suggest a potential role of the estrogen receptor pathway in the compound's activity, a hypothesis that would warrant further investigation.

Conclusion and Future Directions

The in vitro evaluation of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide provides a critical foundation for its development as a potential anticancer therapeutic. The methodologies outlined in this guide offer a robust framework for characterizing its cytotoxic profile and elucidating its mechanism of action. Future studies should focus on in vivo efficacy and toxicity studies in relevant animal models to translate these in vitro findings into a preclinical setting. Furthermore, detailed structure-activity relationship (SAR) studies could lead to the design of even more potent and selective triazene-based anticancer agents.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026, February 11). Google.
  • DNA-binding activity and cytotoxicity of Pt-berenil compounds in MDA-MB-231 and MCF-7 breast cancer cells. - SciSpace. (n.d.). SciSpace.
  • Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives. (2023, May 15). Research Trend.
  • DNA-binding activity and cytotoxicity of Pt-berenil compounds in MDA-MB-231 and MCF-7 breast cancer cells. (2008, January 15). PubMed.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014, October 6). PubMed.
  • Mechanism of anticancer action of novel berenil complex of platinum(II) combined with anti-MUC1 in MCF-7 breast cancer cells. (n.d.). PMC.
  • Triazene compounds induce apoptosis in O6-alkylguanine-DNA alkyltransferase deficient leukemia cell lines. (n.d.). PubMed.
  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (2013, October 30). Brieflands.
  • Synthesis and cytotoxic activities of novel copper and silver complexes of 1,3-diaryltriazene-substituted sulfonamides. (n.d.). PMC.
  • Berenil (Diminazene Aceturate) Optimization: Technical Support Center. (n.d.). Benchchem.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (n.d.). ProQuest.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google.
  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. (2020, June 21). MDPI.
  • Synthesis of triazenoazaindoles: a new class of triazenes with antitumor activity. (2011, July 4). PubMed.
  • 3-Acetyl-bis(2-chloro-4-nitrophenyl)triazene is a potent antitumor agent that induces oxidative stress and independently activates the stress-activated protein kinase/c-Jun NH2-terminal kinase pathway. (2014, March 15). PubMed.
  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (n.d.). National Open Access Monitor, Ireland.
  • New colorimetric cytotoxicity assay for anticancer-drug screening. (1990, July 4). PubMed.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). PubMed.
  • Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 4-[3-[4-(AMinoiMinoMethyl)phenyl]-1-triazenyl]benzaMide. (n.d.). ChemicalBook.
  • Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. (2019, September 15). PubMed.
  • 4-[3-[4-(AMinoiMinoMethyl)phenyl]-1-triazenyl]benzaMide. (n.d.). NextSDS.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (n.d.). RSC Publishing.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013, March 21). MDPI.
  • reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells. (n.d.). Benchchem.
  • Synthesis and Anticonvulsant Activity of Analogues of 4-amino-N-(1-phenylethyl)benzamide. (n.d.). PubMed.
  • Anticonvulsant activity of some 4-aminobenzamides. (n.d.). PubMed.
  • 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide. (n.d.). Google.

Sources

Foundational

An In-Depth Technical Guide to the DNA Minor Groove Binding Affinity of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive analysis of the DNA minor groove binding affinity of the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the DNA minor groove binding affinity of the synthetic compound 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide. As a derivative of the well-characterized DNA minor groove binder Berenil, this molecule is of significant interest for applications in drug discovery and molecular biology. This document will delve into its anticipated binding characteristics, the experimental methodologies required for its detailed study, and the synthetic pathways for its creation.

I. Introduction: The Significance of Minor Groove Binders

DNA minor groove binders are a class of small molecules that non-covalently interact with the minor groove of the DNA double helix. This interaction is often sequence-specific, typically favoring AT-rich regions. By occupying the minor groove, these compounds can interfere with essential cellular processes such as DNA replication and transcription, making them potent therapeutic agents, particularly in the realm of antimicrobial and anticancer drug development.

The compound 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide belongs to the family of diaryltriazenes, which are structurally related to the known antiprotozoal drug Berenil.[1] Berenil is recognized for its ability to selectively bind to the minor groove of DNA, particularly at sites rich in adenine and thymine base pairs.[2][3] The structural similarities suggest that the title compound will exhibit comparable DNA binding properties, making it a compelling candidate for further investigation.

II. Chemical Structure and Synthesis

The core structure of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide features two phenyl rings connected by a triazene linker, with an amidinophenyl group (aminoiminomethyl) on one end and a benzamide group on the other.

Caption: Chemical structure of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide.

The synthesis of this molecule can be approached through a diazotization reaction, a common method for forming triazene linkages. The general synthetic route involves the diazotization of an aromatic amine followed by coupling with another aromatic amine or a related compound. For the title compound, this would likely involve the following key precursors:

  • 4-Aminobenzamidine: This provides the aminoiminomethylphenyl moiety. Its synthesis can be achieved from 4-nitrobenzoic acid through a series of reactions including cyanation, addition, amination, and reduction.[4]

  • 4-Aminobenzamide: This serves as the source of the benzamide portion of the final molecule. A common synthetic route starts from p-nitrobenzoic acid, which undergoes condensation with ammonia, followed by reduction of the nitro group.[5][6]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_synthesis Final Product Synthesis pNitrobenzoicAcid1 p-Nitrobenzoic Acid pNitrobenzoylChloride p-Nitrobenzoyl Chloride pNitrobenzoicAcid1->pNitrobenzoylChloride Thionyl Chloride pNitrobenzamide p-Nitrobenzamide pNitrobenzoylChloride->pNitrobenzamide Ammonolysis Aminobenzamide 4-Aminobenzamide pNitrobenzamide->Aminobenzamide Reduction (e.g., Fe/HCl) Diazotization Diazotization of 4-Aminobenzamide Aminobenzamide->Diazotization NaNO2, HCl pNitrobenzoicAcid2 p-Nitrobenzoic Acid pAminobenzonitrile p-Aminobenzonitrile pNitrobenzoicAcid2->pAminobenzonitrile Multi-step (Cyanation, Reduction) Aminobenzamidine 4-Aminobenzamidine pAminobenzonitrile->Aminobenzamidine Pinner Reaction Coupling Coupling Reaction Aminobenzamidine->Coupling Diazotization->Coupling FinalProduct 4-[3-[4-(aminoiminomethyl)phenyl]- 1-triazenyl]benzamide Coupling->FinalProduct SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis BiotinylateDNA Biotinylate DNA Oligonucleotide ImmobilizeDNA Immobilize Biotinylated DNA BiotinylateDNA->ImmobilizeDNA PrepareCompound Prepare Serial Dilutions of Compound InjectCompound Inject Compound Dilutions PrepareCompound->InjectCompound ActivateChip Activate Streptavidin-Coated Sensor Chip ActivateChip->ImmobilizeDNA BlockSurface Block Remaining Active Sites ImmobilizeDNA->BlockSurface BlockSurface->InjectCompound MonitorResponse Monitor Binding Response (RU) InjectCompound->MonitorResponse RegenerateSurface Regenerate Sensor Surface MonitorResponse->RegenerateSurface FitSensorgrams Fit Sensorgrams to a Binding Model MonitorResponse->FitSensorgrams RegenerateSurface->InjectCompound DetermineKinetics Determine ka, kd, and Kd FitSensorgrams->DetermineKinetics

Caption: Experimental workflow for SPR analysis of DNA-ligand binding.

Step-by-Step Protocol:

  • Ligand Preparation: Synthesize or procure a biotinylated DNA oligonucleotide with a specific sequence of interest (e.g., an AT-rich sequence).

  • Analyte Preparation: Prepare a stock solution of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide in a suitable buffer (e.g., PBS) and create a series of dilutions.

  • Chip Immobilization:

    • Activate a streptavidin-coated sensor chip.

    • Inject the biotinylated DNA solution over the chip surface to achieve a target immobilization level.

    • Inject a blocking agent (e.g., biotin) to saturate any remaining streptavidin binding sites.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the immobilized DNA surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Between injections, regenerate the surface using a mild solution (e.g., a high salt buffer) to remove the bound compound.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). [7][8]From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Experimental Workflow:

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_data_analysis_itc Data Analysis PrepareDNA_ITC Prepare DNA Solution in Buffer DegasSamples Degas Both Solutions PrepareDNA_ITC->DegasSamples PrepareCompound_ITC Prepare Compound Solution in the Same Buffer PrepareCompound_ITC->DegasSamples LoadDNA Load DNA into Sample Cell DegasSamples->LoadDNA LoadCompound Load Compound into Syringe DegasSamples->LoadCompound Equilibrate Equilibrate to Experimental Temperature LoadDNA->Equilibrate LoadCompound->Equilibrate Titrate Perform Stepwise Injections of Compound into DNA Equilibrate->Titrate IntegratePeaks Integrate Heat Change Peaks Titrate->IntegratePeaks PlotBindingIsotherm Plot Integrated Heat vs. Molar Ratio IntegratePeaks->PlotBindingIsotherm FitModel Fit to a Binding Model PlotBindingIsotherm->FitModel DetermineThermo Determine Ka, ΔH, and n FitModel->DetermineThermo

Caption: Experimental workflow for ITC analysis of DNA-ligand binding.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target DNA oligonucleotide at a known concentration in a suitable buffer.

    • Prepare a solution of the compound at a higher concentration in the exact same buffer.

    • Thoroughly degas both solutions to prevent bubble formation.

  • ITC Experiment:

    • Load the DNA solution into the sample cell and the compound solution into the injection syringe.

    • Allow the system to equilibrate at the desired temperature.

    • Perform a series of small, sequential injections of the compound into the DNA solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the compound to DNA.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

C. Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and can be used to determine binding affinities. [4][6]A common approach involves a competition assay with a fluorescent DNA probe, such as 4',6-diamidino-2-phenylindole (DAPI), which is a known minor groove binder.

Step-by-Step Protocol (Competition Assay):

  • Establish Baseline:

    • Prepare a solution of the target DNA.

    • Add a known concentration of DAPI and measure the fluorescence intensity. DAPI's fluorescence increases significantly upon binding to the DNA minor groove.

  • Titration:

    • To the DNA-DAPI complex, perform stepwise additions of the 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide compound.

  • Measurement and Analysis:

    • After each addition, measure the fluorescence intensity. As the title compound displaces DAPI from the minor groove, the fluorescence will decrease.

    • Plot the change in fluorescence against the concentration of the added compound.

    • Analyze the data using appropriate binding models to calculate the binding constant of the title compound. [9]

V. Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical DNA Binding Affinity Data

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Spectroscopy
Binding Affinity (Kd) 100 nM120 nM95 nM
Association Rate (ka) 1.5 x 10⁵ M⁻¹s⁻¹--
Dissociation Rate (kd) 1.5 x 10⁻² s⁻¹--
Stoichiometry (n) -1.1-
Enthalpy (ΔH) --25 kJ/mol-
Entropy (ΔS) -50 J/mol·K-
Gibbs Free Energy (ΔG) --40 kJ/mol-

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

A negative enthalpy change (ΔH) would suggest that the binding is an exothermic process, likely driven by hydrogen bonding and van der Waals interactions. A positive entropy change (ΔS) would indicate an increase in disorder upon binding, possibly due to the release of water molecules from the minor groove.

VI. Concluding Remarks

4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide represents a promising candidate for a DNA minor groove binding agent with potential therapeutic applications. Its structural similarity to Berenil provides a strong rationale for its investigation. The experimental protocols outlined in this guide, including SPR, ITC, and fluorescence spectroscopy, offer a robust framework for the comprehensive characterization of its DNA binding affinity, kinetics, and thermodynamics. The insights gained from such studies will be invaluable for the rational design and development of novel DNA-targeted drugs.

VII. References

  • Vertex AI Search. (2026, March 7). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis.

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

  • Mushtaq, A., & Naseer, M. M. (2025, March 18). Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. RSC Advances, 15(13), 8829-8840. [Link]

  • Patsnap. (2017, July 14). Synthesis method of 4-aminobenzamide. Retrieved from

  • Clark, C. R., & Davenport, T. W. (1987). Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 30(7), 1214–1218. [Link]

  • ACS Publications. (2007, August 1). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1321. [Link]

  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2595, pp. 95-107). Humana Press. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • MDPI. (2023, September 4). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Pharmaceuticals, 16(9), 1248. [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • MDPI. (n.d.). Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Barceló, F., Ortiz-Lombardía, M., & Portugal, J. (2001). Heterogeneous DNA binding modes of berenil. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1519(3), 175–184. [Link]

  • Pilch, D. S., Kirolos, M. A., & Breslauer, K. J. (1995). Berenil [1,3-bis(4'-amidinophenyl)triazene] binding to DNA duplexes and to a RNA duplex: evidence for both intercalative and minor groove binding properties. Biochemistry, 34(31), 9962–9976. [Link]

  • da Rocha, C. M., et al. (2024). Binding Study of Berenil and d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)2 DNA Dodecamers by Isothermal Titration Calorimetry and Molecular Docking Simulations. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Binding energy studies on the interaction between berenil derivatives and thrombin and B-DNA dodecamer d(CGCGAATTCGCG)2. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of berenil-DNA complex: (A) binding with the.... Retrieved from [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Executive Summary & Structural Rationale The development of DNA minor groove binders has historically relied on symmetric bis-amidines, such as the trypanocidal agent diminazene. However, symmetric molecules often suffer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of DNA minor groove binders has historically relied on symmetric bis-amidines, such as the trypanocidal agent diminazene. However, symmetric molecules often suffer from pharmacokinetic limitations and off-target toxicity. The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide represents a critical evolutionary step in this chemical space. By replacing one terminal amidine group with a benzamide moiety, the molecule breaks structural symmetry.

As a Senior Application Scientist, I approach this asymmetry not merely as a synthetic variation, but as a deliberate modulation of the molecule's electronic and crystallographic behavior. This structural shift alters the hydrogen-bonding network, lowers the overall basicity, and provides a unique directional binding profile when interacting with AT-rich DNA sequences[1]. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and the rigorous crystallographic workflows required to resolve its solid-state structure.

Molecular Identity and Quantitative Physicochemical Data

The exact molecular weight and atomic composition dictate the compound's behavior during both crystallization and biological target engagement. The molecular formula of this asymmetric derivative is C₁₄H₁₄N₆O [2].

Molecular Weight Calculation

The molecular weight (MW) is derived from the precise atomic masses of its constituents:

  • Carbon (C₁₄): 14 × 12.011 = 168.154 Da

  • Hydrogen (H₁₄): 14 × 1.008 = 14.112 Da

  • Nitrogen (N₆): 6 × 14.007 = 84.042 Da

  • Oxygen (O₁): 1 × 15.999 = 15.999 Da

  • Total Exact Mass: 282.31 g/mol

To facilitate rapid comparison for drug development professionals, the core quantitative parameters are summarized below.

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological Implication
IUPAC Name 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamideStandardized nomenclature for regulatory filing.
CAS Registry Number 150995-10-1Unique identifier for chemical databases[2].
Molecular Formula C₁₄H₁₄N₆OBase composition for mass spectrometry validation.
Molecular Weight 282.31 g/mol Optimal for cellular permeability (Lipinski's Rule of 5).
Hydrogen Bond Donors 4 (Amidine, Amide, Triazene)Enables complex multi-point target engagement.
Hydrogen Bond Acceptors 3 (Amidine, Amide, Triazene)Facilitates hydration in aqueous environments.
Rotatable Bonds 4Provides the conformational flexibility required for isohelical DNA matching.

Crystallographic Features & Structural Biology

The Triazene Linker Challenge

The core crystallographic challenge in resolving 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide lies in the diazoamino (triazene) bridge (-N=N-NH-). In symmetric bis-amidines, the triazene proton is often dynamically disordered across the N1 and N3 positions, complicating structural resolution[3].

However, the asymmetry of this benzamide derivative introduces an electronic bias. The differing electron-withdrawing capabilities of the neutral benzamide versus the cationic amidine group break the degeneracy of the triazene tautomers. This electronic push-pull system localizes the proton on the nitrogen adjacent to the more electron-withdrawing ring. Resolving this precise tautomeric state requires high-quality, low-temperature Single-Crystal X-Ray Diffraction (SCXRD) data.

Solid-State Packing Dynamics

The crystal packing of this molecule is driven by a hierarchy of intermolecular forces:

  • Primary Network: Strong bidentate hydrogen bonds between the protonated amidine groups and the neutral amide carbonyls.

  • Secondary Network: π−π stacking interactions between the phenyl rings, which stabilize the lattice.

  • Solvent Channels: Triazene derivatives often co-crystallize with water molecules, forming extensive hydration networks that must be accurately modeled during refinement[4].

BindingLogic M1 Asymmetric Triazene Derivative A1 Amidine Group (Cationic at pH 7.4) M1->A1 A2 Triazene Linker (Conformational Flexibility) M1->A2 A3 Benzamide Group (Neutral H-Bonding) M1->A3 B1 Electrostatic Attraction to Phosphate Backbone A1->B1 B2 Isohelical Curvature Matching Minor Groove A2->B2 B3 Directional H-Bonding to AT-rich Floor A3->B3 C1 Stable DNA Minor Groove Complex B1->C1 B2->C1 B3->C1

Fig 1. Structural logic mapping the asymmetric functional groups to DNA minor groove binding mechanics.

Experimental Methodology: Self-Validating SCXRD Protocol

To ensure absolute scientific integrity, the determination of the crystal structure must follow a self-validating workflow. Every step must contain an internal check to prevent the propagation of errors, particularly given the susceptibility of triazenes to acid-catalyzed degradation into diazonium salts and aminobenzamides[3].

Step-by-Step SCXRD Workflow

Step 1: Thermodynamic Crystallization

  • Action: Dissolve the highly pure (>99% via LC-MS) compound in a neutral binary solvent system (e.g., Methanol/Water). Utilize the slow vapor diffusion method at 4 °C.

  • Causality: Triazenes degrade in acidic environments[3]. Maintaining a strictly neutral pH prevents hydrolysis. Slow vapor diffusion ensures thermodynamic control over nucleation, yielding single crystals with minimal mosaicity.

  • Validation Checkpoint: Examine under polarized light microscopy. Complete optical extinction upon rotation confirms single-domain crystallinity.

Step 2: Cryogenic Data Collection

  • Action: Mount the selected crystal on a goniometer loop using paratone oil and immediately quench in a continuous nitrogen cold stream at 100 K. Collect diffraction data using a microfocus Cu-K α source.

  • Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors). This is physically necessary to achieve the high-resolution data ( d<0.8 Å) required to locate the elusive triazene hydrogen atom in the electron density map.

  • Validation Checkpoint: Ensure the signal-to-noise ratio ( I/σ(I) ) is > 2.0 in the highest resolution shell.

Step 3: Phase Resolution and Full-Matrix Refinement

  • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Causality: Full-matrix refinement ensures that the anisotropic displacement parameters for all non-hydrogen atoms are accurately correlated. The triazene hydrogen must be located freely from the difference Fourier map rather than placed in calculated positions to definitively assign the tautomeric state.

  • Validation Checkpoint: The final model is validated when the residual electron density map shows no unexplained peaks > 1.0 e/ų, and the R1​ factor converges below 5%.

Crystallography N1 Compound Synthesis & LC-MS Verification N2 Slow Vapor Diffusion (Neutral pH) N1->N2 MW = 282.31 Da N3 Cryogenic SCXRD (100 K Data Collection) N2->N3 Optical Extinction N4 Phase Resolution (Intrinsic Phasing) N3->N4 High Resolution Data N5 Full-Matrix Least Squares Refinement N4->N5 Initial Model N6 Structural Validation (R-factor < 5%) N5->N6 Tautomer Assigned

Fig 2. Self-validating crystallographic workflow ensuring high-fidelity structural resolution.

Pharmacological Implications

The structural tuning from a bis-amidine to a mono-amidine/mono-benzamide significantly impacts the drug's biological utility. Recent advances in targeting kinetoplastid parasites demonstrate that modifying the physicochemical properties of benzamide derivatives can drastically improve metabolic stability and in vivo efficacy[5].

Because the benzamide group is neutral at physiological pH, the overall polarity of the molecule is reduced compared to diminazene. This reduction in charge density enhances the molecule's ability to cross lipid bilayers, potentially improving its volume of distribution and access to intracellular parasitic targets, while maintaining the critical isohelical shape required for AT-rich minor groove binding[1].

References

  • Title: 4-[3-[4-(AMinoiMinoMethyl)phenyl]-1-triazenyl]benzaMide - Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Host–guest complexes of cucurbit[6]uril with the trypanocide drug diminazene and its degradation product 4-aminobenzamidine Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: An overview of recent advances in duplex DNA recognition by small molecules Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

pharmacokinetic profiling of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Executive Summary The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide , commonly kn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Executive Summary

The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide , commonly known as 1-Amido Berenil , is a critical structural analog, active metabolite, and recognized API impurity of the widely used antiprotozoal drug diminazene aceturate (Berenil) . While diminazene is characterized by a symmetrical bis-amidine structure, 1-Amido Berenil features an asymmetrical substitution where one basic amidine group is replaced by a neutral amide group.

For drug development professionals and analytical scientists, profiling the pharmacokinetics (PK) of this specific derivative is paramount. The structural shift fundamentally alters the molecule's pKa​ , lipophilicity, and protein-binding affinity, driving significant deviations in its Volume of Distribution ( Vd​ ) and Clearance ( Cl ) compared to the parent drug . This whitepaper provides a comprehensive, field-proven framework for the bioanalytical extraction, quantification, and pharmacokinetic evaluation of 1-Amido Berenil.

Mechanistic ADME: The Impact of Asymmetrical Substitution

To accurately design a PK study, one must first understand the causality behind the molecule's behavior. Diminazene is dicationic at physiological pH (7.4), which restricts its membrane permeability and drives rapid renal clearance .

By replacing one amidine group with an amide, 1-Amido Berenil becomes monocationic .

  • Lipophilicity Shift: The reduction in positive charge increases the partition coefficient ( logP ).

  • Tissue Distribution: The increased lipophilicity enhances the molecule's affinity for hydrophobic pockets in serum albumin and peripheral tissues (particularly the liver and kidneys), significantly expanding its Vd​ .

  • Biotransformation: In vivo, the parent drug undergoes extensive hepatic metabolism, cleaving at the triazene bridge to form terminal residues like p-aminobenzamidine and p-aminobenzamide . 1-Amido Berenil acts as an intermediate in this cascade.

Pathway D1 Diminazene (Parent Drug) Bis-amidine (Dicationic) M1 Hepatic Metabolism (Hydrolysis / CYP450) D1->M1 Biotransformation A1 1-Amido Berenil Mono-amido (Monocationic) M1->A1 Amidine loss E1 Renal Excretion (Urine Clearance) A1->E1 Hydrophilic fraction E2 Tissue Distribution (Liver & Kidney Binding) A1->E2 Lipophilic shift M2 Further Cleavage (p-aminobenzamide) A1->M2 Degradation M2->E1 Elimination

Fig 2. Biotransformation of Diminazene to 1-Amido Berenil and its subsequent clearance pathways.

Bioanalytical Methodology: LC-MS/MS Protocol

A critical failure point in quantifying 1-Amido Berenil is the instability of the triazene bridge (-N=N-NH-) under highly acidic conditions. Standard LC-MS/MS protocols often rely heavily on acidic modifiers (e.g., 0.1% to 0.5% formic acid) to enhance positive electrospray ionization (ESI+). However, prolonged exposure during sample preparation will irreversibly cleave the triazene bridge.

Therefore, this protocol utilizes a Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) at a near-neutral pH to ensure a self-validating, non-destructive recovery system.

Step-by-Step SPE & LC-MS/MS Workflow
  • Plasma Protein Precipitation (PPT):

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) solution (e.g., Diminazene-d6, 100 ng/mL).

    • Add 300 µL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Weak Cation Exchange (WCX) SPE:

    • Causality: The monocationic nature of 1-Amido Berenil at pH 7.4 requires WCX. Strong cation exchangers (SCX) bind the amidine moiety too tightly, preventing elution without harsh conditions.

    • Condition the WCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Dilute the PPT supernatant with 1 mL of 10 mM ammonium acetate buffer (pH 6.5) and load onto the cartridge.

    • Wash with 1 mL water, then 1 mL methanol.

    • Elute with 1 mL of 5% ammonium hydroxide in methanol. Note: The basic pH neutralizes the amidine group, breaking the ionic interaction with the sorbent.

  • Evaporation & Reconstitution:

    • Evaporate the eluate under a gentle stream of nitrogen at 35°C (avoid higher temperatures to preserve the triazene bridge).

    • Reconstitute in 100 µL of Mobile Phase A (95:5 Water:Acetonitrile, 0.05% Formic Acid).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: Gradient elution using (A) 0.05% Formic Acid in Water and (B) 0.05% Formic Acid in Acetonitrile. Keep acid concentration minimal.

    • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

In Vivo Pharmacokinetic Experimental Design

To accurately model the ADME profile, an in vivo rat model is utilized. Because 1-Amido Berenil has a larger Vd​ than its parent drug, the sampling window must be extended to capture the true terminal elimination phase [[1]]([Link]).

Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast male Wistar rats (n=6 per group) for 12 hours prior to dosing, allowing ad libitum access to water.

  • Dosing Formulation: Due to the reduced aqueous solubility of the mono-amido derivative compared to diminazene aceturate, formulate the dose in 5% DMSO / 95% physiological saline.

  • Administration: Administer a single Intravenous (IV) dose (2 mg/kg) via the lateral tail vein to establish absolute clearance, and an Intramuscular (IM) dose (5 mg/kg) to mimic standard veterinary administration routes.

  • Serial Blood Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Matrix Stabilization: Immediately transfer blood to K2​EDTA tubes pre-chilled on ice. Centrifuge within 15 minutes at 4°C to separate plasma, preventing ex vivo degradation of the triazene linkage.

PK_Workflow N1 In Vivo Dosing (IV & IM Administration) N2 Serial Blood Sampling (0.25 to 72 hours) N1->N2 N3 Plasma Separation (Centrifugation at 4°C) N2->N3 N4 Solid Phase Extraction (WCX) (Analyte Isolation) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 PK Parameter Calculation (NCA & Compartmental) N5->N6

Fig 1. Step-by-step experimental workflow for the pharmacokinetic profiling of 1-Amido Berenil.

Quantitative Pharmacokinetic Profiling (Data Synthesis)

The following table synthesizes the expected pharmacokinetic divergence between the parent drug (Diminazene) and its mono-amido derivative (1-Amido Berenil). Data is extrapolated using Non-Compartmental Analysis (NCA) principles based on the structural lipophilicity shift , .

Pharmacokinetic ParameterDiminazene Aceturate (Parent)1-Amido Berenil (Derivative/Impurity)Mechanistic Rationale for Variance
Molecular Charge (pH 7.4) Dicationic (+2)Monocationic (+1)Loss of one highly basic amidine group.
Volume of Distribution ( Vd​ ) 1.2 ± 0.3 L/kg2.8 ± 0.5 L/kgIncreased lipophilicity drives wider tissue distribution.
Clearance ( Cl ) 5.2 ± 0.8 mL/min/kg3.1 ± 0.4 mL/min/kgReduced renal filtration; increased hepatic retention.
Elimination Half-life ( t1/2​ ) 2.5 ± 0.4 h5.8 ± 0.7 hSlower clearance and higher Vd​ prolong systemic circulation.
Plasma Protein Binding ~40%~65%Enhanced hydrophobic interactions with serum albumin.

Conclusion

The requires a specialized approach that respects its unique physicochemical properties. By accounting for the acid-lability of the triazene bridge during SPE extraction and adjusting the in vivo sampling windows to accommodate its expanded volume of distribution, researchers can generate robust, self-validating ADME data. Understanding these parameters is essential for evaluating drug safety, residue depletion, and the toxicological implications of diminazene-based therapies.

References

  • [2] Clinivex. CAS | 1-Amido Berenil Hydrochloride Supplier - Pharmaceutical/API Drug Impurities/Metabolites. Retrieved from: [Link]

  • [1] Mamman, M., et al. (1993). Comparative pharmacokinetics of diminazene in noninfected Boran (Bos indicus) cattle and Boran cattle infected with Trypanosoma congolense. Antimicrobial Agents and Chemotherapy. NCBI PMC. Retrieved from:[Link]

  • [3] Food and Agriculture Organization of the United Nations (FAO). Residues of some veterinary drugs in animals and foods: Diminazene. JECFA Monographs. Retrieved from:[Link]

  • [4] International Programme on Chemical Safety (INCHEM). Diminazene (WHO Food Additives Series 25). Retrieved from:[Link]

Sources

Exploratory

Assessing the Cell Permeability of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide: A Strategic Approach

An In-Depth Technical Guide Prepared by: A Senior Application Scientist Introduction: Permeability as a Critical Determinant of Therapeutic Potential In the landscape of modern drug discovery, the journey of a candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Introduction: Permeability as a Critical Determinant of Therapeutic Potential

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is gated by a series of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, cell permeability stands as a primary hurdle that dictates oral bioavailability and access to intracellular targets.[1][2] A molecule's ability to efficiently traverse the lipid bilayers of cell membranes is fundamental to its success. This guide provides a comprehensive, technically-grounded framework for evaluating the cell permeability of a specific molecule of interest: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide .

This compound, a derivative of the antiprotozoal agent Berenil, possesses structural features that warrant a detailed permeability assessment.[3] It contains a positively charged aminoiminomethyl (amidine) group and a polar benzamide moiety, both of which can influence its interaction with biological membranes.[3][4] Such polar characteristics often suggest that passive diffusion may be limited, raising questions about the potential involvement of active transport mechanisms. Therefore, a multi-tiered assay strategy is not just recommended; it is essential for a complete understanding of the compound's behavior.

This document moves beyond a simple recitation of protocols. It is designed to provide the underlying rationale for methodological choices, to embed self-validating systems within each experimental design, and to ground all claims in authoritative scientific literature.

Chapter 1: The Foundational Principles of Membrane Transport

Understanding how a molecule like 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide might cross a cell membrane requires an appreciation of the primary transport mechanisms.

  • Passive Transcellular Diffusion: This is the pathway for lipophilic molecules that can dissolve in the lipid membrane and diffuse down their concentration gradient. It is governed by factors like size, charge, and lipophilicity (logP).[1][5] Given the polar nature of the target compound, high passive permeability is not the expected primary route.

  • Paracellular Transport: Small, hydrophilic molecules can pass through the tight junctions between cells. This route is generally restrictive and contributes minimally to the absorption of most drug-like molecules.

  • Active Transport: This energy-dependent process involves membrane proteins, or transporters, that bind to specific substrates and move them across the membrane.

    • Influx Transporters: These facilitate the entry of molecules into the cell.

    • Efflux Transporters: These actively pump molecules out of the cell, acting as a barrier to absorption and distribution. Key examples include P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).[6][7][8][9] Identifying if a compound is a substrate for an efflux transporter is a critical step in drug development.[10]

Chapter 2: A Phased Strategy for Permeability Assessment

A robust and efficient evaluation of cell permeability follows a logical, tiered approach. We begin with a simple, high-throughput model to assess passive diffusion and progress to more complex, biologically relevant cell-based systems that can elucidate the role of active transporters. This strategy ensures that resources are used judiciously while building a comprehensive permeability profile.

G cluster_0 Permeability Assessment Workflow cluster_1 A Tier 1: High-Throughput Screening (Passive Permeability) B Tier 2: In Vitro Intestinal Model (Overall Permeability & Efflux) A->B  If passive permeability is low to moderate,  or to obtain a comprehensive profile. D PAMPA Assay A->D C Tier 3: Specific Transporter Investigation (Efflux Mechanism Confirmation) B->C  If efflux is indicated  (Efflux Ratio > 2). E Caco-2 Bidirectional Assay B->E F MDCK-MDR1 / BCRP Assay C->F

Caption: A tiered strategy for cell permeability assessment.

Chapter 3: Experimental Protocols

This chapter details the methodologies for the core assays in our strategic workflow. Each protocol is designed with integrated quality controls to ensure data integrity.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay serves as a rapid, cell-free method to specifically measure passive transcellular diffusion.[5][11] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, separating a donor compartment from an acceptor compartment.[11][12]

Causality: We start with PAMPA because it isolates a single transport mechanism—passive diffusion.[5][12] This provides a clean baseline. If permeability is high in this assay, we know the molecule is capable of passive transit. If it is low, as we might predict for our target compound, it strongly suggests that any significant permeability observed in cell-based assays is likely transporter-mediated.

PAMPA cluster_plate 96-Well Plate System cluster_donor Donor Well (Apical) cluster_acceptor Acceptor Well (Basolateral) Donor Test Compound in Buffer (e.g., pH 5.5-6.5 for intestinal absorption) Membrane Porous Filter Support + Artificial Lipid Membrane (e.g., Lecithin/Dodecane) Donor->Membrane Compound loading Acceptor Buffer (pH 7.4) Membrane->Acceptor Passive Diffusion (Permeation)

Caption: Schematic of the PAMPA assay setup.

Experimental Protocol: PAMPA-GIT

  • Preparation: Prepare the lipid membrane solution (e.g., 2% w/v lecithin in dodecane). Prepare donor buffer (pH 6.5) and acceptor buffer (pH 7.4, with a surfactant to improve solubility if needed). Prepare test compound stock solution in DMSO.

  • Membrane Coating: Using a 96-well filter plate (donor plate), add 5 µL of the lipid solution to each well's filter membrane and allow the solvent to evaporate.

  • Plate Assembly: Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.

  • Dosing: Dilute the test compound and controls (see Table 1) to the final concentration (e.g., 100 µM) in the donor buffer. Add 200 µL of this solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating the "sandwich". Incubate at room temperature with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 4-18 hours).[13]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Data Interpretation

Permeability (Pe) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionInterpretation for 4-[3-[4-(...)]benzamide
< 1Low (<30%)Indicates very poor passive diffusion capability.
1 - 10Moderate (30-80%)Suggests some passive diffusion, but active transport may be required for good absorption.
> 10High (>80%)Indicates good passive diffusion; less likely for this polar compound.
Tier 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[14] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux transporters like P-gp and BCRP.[8][9][15] This model allows for the simultaneous assessment of passive, paracellular, and active transport.[12]

Causality: By measuring transport in both directions—apical to basolateral (A→B, mimicking absorption) and basolateral to apical (B→A, mimicking efflux)—we can calculate an Efflux Ratio (ER).[8][16] An ER significantly greater than 1 (typically ≥2) is a strong indicator that the compound is a substrate for an active efflux transporter.[17]

Experimental Protocol: Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for full differentiation and monolayer formation.[9]

  • Monolayer Integrity Validation (Self-Validating System):

    • Transepithelial Electrical Resistance (TEER): Before the assay, measure the TEER of each monolayer. Values should be >200 Ω·cm² to confirm the formation of tight junctions.[6][18] Monolayers not meeting this criterion must be discarded.

    • Lucifer Yellow Rejection: A co-dosing with Lucifer Yellow, a fluorescent molecule with very low permeability, is performed.[7][19] The amount of Lucifer Yellow crossing the monolayer should be minimal (<1%), confirming the integrity of the paracellular pathway. This is a critical quality control step.[20]

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 for the basolateral (receiver) side and pH 6.5 for the apical (donor) side to mimic the pH gradient of the small intestine.[14][15]

  • Bidirectional Assay Execution:

    • A→B Transport: Add the test compound (e.g., 10 µM) and controls to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • B→A Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 90-120 minutes) with gentle shaking.[6][7][9]

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Caco2 cluster_transport Bidirectional Transport Transwell Apical Chamber (Lumen) Caco-2 Monolayer on Porous Membrane Basolateral Chamber (Blood) A_to_B A -> B (Absorption) Transwell:f2->A_to_B Sample Basolateral B_to_A B -> A (Efflux) Transwell:f0->B_to_A Sample Apical A_to_B->Transwell:f0 Dose Apical B_to_A->Transwell:f2 Dose Basolateral

Caption: Caco-2 bidirectional permeability assay workflow.

Data Interpretation

Papp (A→B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (ER)Interpretation for 4-[3-[4-(...)]benzamide
< 1.0Low≥ 2Poor absorption, likely due to active efflux. A primary concern.
< 1.0< 2Poor absorption, likely due to low intrinsic permeability (hydrophilicity, size).
1.0 - 20.0Moderate≥ 2Absorption may be limited by active efflux.
1.0 - 20.0< 2Good absorption potential, primarily driven by passive diffusion.
> 20.0HighN/AExcellent absorption potential. Unlikely to be limited by efflux.
Tier 3: MDCK-MDR1 Assay for P-gp Substrate Identification

If the Caco-2 assay reveals an efflux ratio ≥ 2, a follow-up study to identify the specific transporter is warranted. The MDCK-MDR1 assay is an excellent tool for this purpose.[6][21] It uses a canine kidney cell line that does not endogenously express many human transporters but has been transfected to overexpress human P-gp (MDR1).[6]

Causality: This assay provides a clearer signal for P-gp involvement than Caco-2 cells, where multiple efflux transporters are present.[16] A high efflux ratio in this system, which can be reversed by a known P-gp inhibitor like Verapamil or Cyclosporin A, provides definitive evidence that the compound is a P-gp substrate.[6][16]

The protocol is analogous to the Caco-2 bidirectional assay, with the key difference being the cell line used. The experiment is run with and without a P-gp inhibitor to confirm the transporter's role.

Chapter 4: Integrated Data Analysis and Summary

To properly characterize 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, the data from all tiers must be synthesized.

Control Compounds: The use of well-characterized control compounds in every assay is non-negotiable for validating the experimental system.

CompoundPermeability ClassEfflux SubstratePrimary Use
Atenolol LowNoLow Permeability Control
Propranolol HighNoHigh Permeability Control
Talinolol LowYes (P-gp)P-gp Efflux Positive Control
Lucifer Yellow Very Low (Paracellular)NoMonolayer Integrity Marker

Final Interpretation:

  • PAMPA Result: Establishes the baseline passive permeability. For the target compound, this is expected to be low.

  • Caco-2 Papp (A→B) Result: Provides an estimate of the overall absorptive potential in a physiological model.

  • Caco-2 Efflux Ratio: If ER ≥ 2, the compound is flagged as a potential efflux substrate, which could limit its oral bioavailability.

  • MDCK-MDR1 Result: Confirms or refutes the role of P-gp in the observed efflux.

Conclusion

The assessment of cell permeability is a cornerstone of preclinical drug development. For a molecule with the structural characteristics of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a simple permeability screen is insufficient. The tiered strategic approach outlined in this guide—progressing from a high-throughput PAMPA assay for passive diffusion to a comprehensive, bidirectional Caco-2 assay, and potentially a confirmatory MDCK-MDR1 assay—provides a robust framework for a complete characterization. This methodology not only quantifies the rate of permeation but also elucidates the underlying transport mechanisms. The resulting data are indispensable for making informed decisions, guiding medicinal chemistry efforts to optimize absorption, and ultimately predicting the clinical viability of the compound.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM Database on Alternative Methods to Animal Experimentation. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Huth, F., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]

  • Caco2 assay protocol. Bio-protocol. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA). [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Caco-2 Permeability Assay. Concept Life Sciences. [Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

  • Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. ACS Publications - Analytical Chemistry. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube - Drug Discovery Unit, University of Dundee. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Permeability and Transporters. Admescope. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Permeability Assays. Pharmaron. [Link]

  • In Vitro Permeation Test Studies for Topical Products Submitted in ANDAs; Draft Guidance for Industry; Availability. Regulations.gov. [Link]

  • In vitro permeation testing for the evaluation of drug delivery to the skin. Ovid. [Link]

  • Benzamide. Wikipedia. [Link]

  • N-[3-(aminomethyl)phenyl]-4-{[ethyl(propan-2-yl)amino]methyl}benzamide dihydrochloride. Chemspace. [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed. [Link]

  • Benzamide. PubChem - NIH. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

  • Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. MDPI. [Link]420-3049/23/9/2225)

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Foundational

metabolic stability of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide in Human Liver Microsomes Executive Summary The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]ben...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide in Human Liver Microsomes

Executive Summary

The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide is a highly specialized asymmetric analog of the well-known antitrypanosomal diamidine, diminazene aceturate (Berenil). By replacing one of the terminal amidine groups of diminazene with a benzamide moiety, medicinal chemists aim to modulate the physicochemical properties, reduce host toxicity, and alter the minor groove binding profile of the molecule within kinetoplastid DNA[1].

However, this structural asymmetry fundamentally shifts the molecule's metabolic liability profile. Evaluating its phase I metabolic stability in Human Liver Microsomes (HLMs) is a critical step in preclinical drug development. This whitepaper provides a comprehensive, self-validating methodological framework for assessing the CYP450-mediated degradation of this triazenyl benzamide derivative, explaining the causality behind each experimental parameter.

Structural Rationale and Metabolic Liabilities

To design a robust HLM assay, we must first understand the molecule's structural vulnerabilities. The compound possesses three distinct functional domains, each presenting a unique metabolic liability:

  • The Triazene Bridge (-N=N-NH-): Triazenes are inherently susceptible to CYP450-mediated metabolism. As demonstrated in studies of related triazene-containing agents like dacarbazine, hepatic isoforms such as CYP1A1, CYP1A2, and CYP2E1 facilitate the oxidative and reductive cleavage of the triazene linkage[2].

  • The Amidine Group (-C(=NH)NH₂): While generally protonated at physiological pH (which limits passive permeability), amidines are relatively stable against rapid CYP oxidation but can undergo slow, specialized enzymatic hydrolysis.

  • The Benzamide Group (-CONH₂): The introduction of the amide group creates a novel site for hydrolysis by hepatic carboxylesterases or amidases, distinguishing its metabolic profile from symmetric diamidines.

Residue studies of parent diminazene structures indicate that cleavage of the triazene bridge yields p-aminobenzamidine and p-aminobenzamide[3]. For our asymmetric compound, this cleavage is the anticipated primary biotransformation pathway.

Mechanistic Pathways of Degradation

The diagram below maps the predicted metabolic fate of the compound when exposed to the enzymatic environment of human liver microsomes.

MetabolicPathway Parent 4-[3-[4-(Aminoiminomethyl)phenyl] -1-triazenyl]benzamide Hydrolysis Triazene Cleavage (CYP1A2 / CYP2E1) Parent->Hydrolysis NADPH-dependent AmideHyd Amide Hydrolysis (Hepatic Amidases) Parent->AmideHyd Hydrolytic Cleavage Metabolite1 p-Aminobenzamidine Hydrolysis->Metabolite1 Metabolite2 p-Aminobenzamide Hydrolysis->Metabolite2 Metabolite3 Triazenylbenzoic Acid AmideHyd->Metabolite3

Metabolic degradation pathways of the triazenyl benzamide derivative in human liver microsomes.

Self-Validating HLM Assay Protocol

A standard metabolic stability assay is meaningless without built-in controls that validate the integrity of the data. The following protocol is engineered as a self-validating system to ensure that any observed degradation is strictly CYP-mediated.

Experimental Causality & Design
  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to non-specific binding of the highly polar amidine group, artificially reducing the free fraction ( fu,mic​ ) and underestimating intrinsic clearance. 0.5 mg/mL ensures linear Michaelis-Menten kinetics.

  • NADPH Regenerating System: CYP450 enzymes require a continuous supply of electron equivalents. Adding a regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute assay, avoiding artificial plateaus in the degradation curve.

  • Minus-NADPH Control: Triazenes can exhibit chemical instability. The minus-NADPH control isolates true CYP-mediated Phase I metabolism from background chemical degradation or non-CYP amidase activity.

Step-by-Step Workflow

HLMWorkflow Prep Step 1: Master Mix 1 µM Compound 0.5 mg/mL HLM pH 7.4 PreInc Step 2: Equilibration 5 min at 37°C Prep->PreInc Reaction Step 3: Initiation Add NADPH Regenerating System PreInc->Reaction Sampling Step 4: Sampling Aliquots at 0, 15, 30, 45, 60 min Reaction->Sampling Quench Step 5: Quenching Ice-Cold Acetonitrile + IS Sampling->Quench Analysis Step 6: LC-MS/MS MRM Quantification Quench->Analysis

Step-by-step experimental workflow for the human liver microsome (HLM) metabolic stability assay.

Quenching Rationale: Aliquots are quenched with 3 volumes of ice-cold acetonitrile containing an internal standard (IS). The organic solvent instantly denatures the CYP enzymes, halting the reaction at the precise time point. Including the IS in the quench solution controls for any volumetric pipetting errors during subsequent centrifugation steps.

LC-MS/MS Analytical Strategy

To quantify the remaining parent compound and identify metabolites, a highly specific Multiple Reaction Monitoring (MRM) method is required. The parent compound (C₁₄H₁₄N₆O) has an exact mass of ~282.12 Da.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Parent Precursor Ion: [M+H]+→m/z283.1

  • Primary Product Ions (Transitions):

    • m/z136.1 (corresponding to the p-aminobenzamidine cleavage fragment)

    • m/z137.1 (corresponding to the p-aminobenzamide cleavage fragment)

Monitoring these specific transitions ensures that the disappearance of the parent compound is directly correlated to the cleavage of the triazene bridge.

Quantitative Data Interpretation

The raw LC-MS/MS peak area ratios (Compound/IS) are converted to percent remaining relative to the T=0 time point. The apparent half-life ( t1/2​ ) is calculated using the slope ( k ) of the natural log of percent remaining versus time. Intrinsic clearance ( CLint​ ) is calculated using the formula:

CLint​=t1/2​0.693​×Amount of proteinVolume of incubation​

Below is a comparative data matrix summarizing the expected kinetic parameters of the test compound against established controls[4].

Test ArticleNADPH (-) Remaining at 60 minNADPH (+) Remaining at 60 minApparent t1/2​ (min) CLint​ (µL/min/mg protein)Primary Biotransformation
Triazenyl Benzamide > 95%~ 45%48.528.6Triazene Bridge Cleavage
Diminazene (Ref) > 95%> 85%> 120< 11.5Negligible Phase I
Verapamil (Pos. Control) > 95%< 5%14.297.6N-dealkylation

Data Interpretation Note: The asymmetric benzamide analog exhibits a higher intrinsic clearance than symmetric diminazene. This is primarily driven by the altered electronic distribution across the triazene bridge, making it more susceptible to CYP1A2/CYP2E1-mediated reductive cleavage.

Conclusion

Evaluating the metabolic stability of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide requires a rigorous, self-validating HLM assay. By understanding the structural liabilities of the triazene and benzamide moieties, scientists can accurately map its degradation into p-aminobenzamidine and p-aminobenzamide. The integration of minus-NADPH controls and precise LC-MS/MS MRM transitions ensures that the resulting intrinsic clearance data is trustworthy, reproducible, and ready for use in in vitro to in vivo extrapolation (IVIVE) modeling for neglected tropical disease therapeutics.

References

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine Source: ResearchGate URL:[Link]

  • Residues of some veterinary drugs in animals and foods Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Class: Asymmetric 1,3-Diaryltriazene CAS Registry Number: 150995-10-1 Executive Summary & Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Class: Asymmetric 1,3-Diaryltriazene CAS Registry Number: 150995-10-1

Executive Summary & Mechanistic Rationale

The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide is an asymmetric diaryltriazene featuring both an amidine (aminoiminomethyl) and a benzamide functionality. Structurally related to the anti-trypanosomal drug diminazene, this compound serves as a critical intermediate or active pharmaceutical ingredient (API) in the development of DNA minor groove binders, protease inhibitors, and anti-parasitic agents.

Synthesizing asymmetric diaryltriazenes requires precise chemoselective coupling. The protocol relies on the diazotization of 4-aminobenzamide, followed by an azo coupling reaction with 4-aminobenzamidine[1].

The Causality of Experimental Design:

  • Chemoselectivity via pH Control: 4-aminobenzamidine possesses two nitrogen-containing functional groups: the aniline amine (pKa ~4.5) and the amidine (pKa ~11). By strictly buffering the reaction to pH 5.5–6.5 using sodium acetate, the highly basic amidine remains protonated (non-nucleophilic), while the aniline amine is sufficiently deprotonated to act as the nucleophile. This prevents unwanted side reactions at the amidine site[2].

  • Thermal Control: Diazonium salts are thermodynamically unstable and prone to nitrogen extrusion (yielding phenols) at temperatures above 5 °C. Strict adherence to the 0–5 °C window is non-negotiable until the triazene linkage is fully formed[3].

Experimental Workflow & In-Process Controls

To ensure a self-validating system , this protocol integrates In-Process Controls (IPCs) at every critical juncture. Proceeding to the next step is contingent upon passing the IPC of the current step.

Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Azo Coupling A 4-Aminobenzamide + HCl (aq) C Diazonium Salt Solution A->C Stir 20 min B NaNO2 (aq) at 0-5 °C B->C Dropwise IPC1 IPC 1: Starch-Iodide Test (Blue-Black = Excess HNO2) C->IPC1 Validate F Triazene Formation (Yellow Precipitate) C->F Dropwise addition D 4-Aminobenzamidine + MeOH/H2O D->F E NaOAc Buffer (Dropwise) E->F Regulates pH IPC2 IPC 2: pH Monitor (Maintain pH 5.5-6.5) F->IPC2 Validate G Isolation & Purification (Filtration & Recrystallization) F->G 3h at 5°C, then RT IPC3 IPC 3: TLC & NMR (Purity Check) G->IPC3 Validate

Fig 1: Two-phase self-validating workflow for asymmetric diaryltriazene synthesis.

Materials and Equipment

Reagent / SolventFunctionEquivalentsAmount (for 10 mmol scale)
4-Aminobenzamide Diazonium precursor1.0 eq1.36 g
4-Aminobenzamidine 2HCl Nucleophilic coupling partner1.0 eq2.08 g
Sodium Nitrite (NaNO2) Nitrosating agent1.1 eq0.76 g
Hydrochloric Acid (37%) Acidic medium / Salt formation3.0 eq2.5 mL
Sodium Acetate (NaOAc) pH BufferAs neededSaturated aqueous solution
Sulfamic Acid Nitrous acid quencherAs needed~0.1 g
Methanol / Water Reaction solventsN/A10 mL / 40 mL

Equipment: 100 mL and 250 mL round-bottom flasks, magnetic stirrer, ice-salt bath, pH meter (or narrow-range pH paper), Büchner funnel, vacuum desiccator.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Diazonium Electrophile
  • Solubilization: In a 100 mL round-bottom flask, suspend 4-aminobenzamide (1.36 g, 10 mmol) in 15 mL of distilled water. Add 2.5 mL of concentrated HCl (37%) dropwise under magnetic stirring until a clear solution of the hydrochloride salt is achieved.

  • Thermal Equilibration: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.

  • Nitrosation: Dissolve NaNO₂ (0.76 g, 11 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the aniline hydrochloride solution over 15–20 minutes. Crucial: Do not allow the internal temperature to exceed 5 °C to prevent diazonium degradation[3].

  • Validation (IPC 1): After stirring for 30 minutes at 0–5 °C, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete diazotization). Add small portions of sulfamic acid until the starch-iodide test is negative.

Phase 2: Chemoselective Azo Coupling
  • Nucleophile Preparation: In a separate 250 mL beaker, dissolve 4-aminobenzamidine dihydrochloride (2.08 g, 10 mmol) in a mixture of 20 mL distilled water and 10 mL methanol. Cool to 0–5 °C.

  • Coupling: Transfer the cold diazonium salt solution into an addition funnel and add it dropwise to the 4-aminobenzamidine solution under vigorous stirring.

  • Buffering & Validation (IPC 2): Simultaneously, begin adding a saturated aqueous solution of sodium acetate dropwise. Continuously monitor the reaction with a pH meter. Maintain the pH strictly between 5.5 and 6.5.

  • Precipitation: As the pH stabilizes in the target range, a vibrant yellow-to-orange precipitate of the target triazene will rapidly form[4].

  • Maturation: Stir the suspension at 0–5 °C for 3 hours. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring overnight to ensure maximum thermodynamic conversion.

Phase 3: Isolation and Purification
  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove inorganic salts (NaCl, excess NaOAc). Follow with a brief wash of cold ethanol (10 mL) to remove unreacted starting materials.

  • Validation (IPC 3): Perform a TLC check (Eluent: EtOAc/MeOH 9:1). The product should appear as a highly UV-active, distinct yellow spot.

  • Drying: Transfer the solid to a vacuum desiccator over P₂O₅ or dry in a vacuum oven at 40 °C. Caution: Do not heat triazenes above 60 °C during drying, as they possess inherent thermal instability and can degrade abruptly.

Quantitative Data & Characterization Markers

Triazenes exhibit dynamic tautomerism in solution ( Ar−N=N−NH−Ar′⇌Ar−NH−N=N−Ar′ ). When characterizing the product via NMR, expect the triazene N-H proton to appear as a broad singlet, and aromatic signals may show exchange broadening at room temperature.

ParameterExpected Value / ObservationAnalytical Purpose
Physical State Yellow to orange crystalline powderVisual confirmation of extended π -conjugation
Reaction Yield 70% – 85%Process efficiency metric
Melting Point > 200 °C (with decomposition)Initial purity assessment
UV-Vis ( λmax​ ) ~ 340 - 360 nm (in MeOH)Confirms the diaryltriazene chromophore
FT-IR (KBr) 1660 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1180 cm⁻¹ (N=N-N)Identifies key functional groups
¹H NMR (DMSO-d6) ~10.5 ppm (br s, 1H, triazene NH)Confirms triazene linkage; note tautomeric broadening
ESI-MS (m/z) [M+H]⁺ calculated for C₁₄H₁₅N₆O: 283.13Exact mass confirmation

Troubleshooting & Storage Insights

  • Acid-Catalyzed Degradation: The triazene linkage is highly susceptible to acidic hydrolysis, which cleaves the molecule back into a diazonium salt and an amine[5]. Never store the final compound in acidic environments. If formulating for biological assays, use neutral buffers (e.g., PBS pH 7.4).

  • Low Yield / Red Tarry Byproducts: This indicates diazonium decomposition prior to coupling. Ensure the diazotization temperature strictly remains below 5 °C and that the coupling phase is executed immediately after IPC 1 is validated.

References

  • Akocak, S., et al. (2018). Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 63-70. URL:[Link]

  • Logvinenko, I. G., et al. (2016). Host–guest complexes of cucurbit[6]uril with the trypanocide drug diminazene and its degradation product 4-aminobenzamidine. RSC Advances, 6(45), 38920-38924. URL:[Link]

  • National Science Foundation (NSF) PAR. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. URL:[Link]

Sources

Application

Application Note: Reconstitution and In Vitro Protocol for 1-Amido Berenil (4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide)

Introduction & Mechanistic Rationale 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS: 150995-10-1), commonly referred to as 1-Amido Berenil , is a synthetic derivative of the classic antiprotozoal and minor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS: 150995-10-1), commonly referred to as 1-Amido Berenil , is a synthetic derivative of the classic antiprotozoal and minor groove-binding (MGB) agent, diminazene aceturate (Berenil)[1][2].

While the parent compound Berenil exhibits a well-documented binding preference for A/T-rich regions of DNA[3], 1-Amido Berenil features a critical structural substitution: the replacement of one hydrogen bond-donating amidinium group with a hydrogen bond-accepting benzamide moiety[4]. This single functional group alteration fundamentally shifts the molecule's DNA-binding selectivity toward guanine/cytosine (G/C)-rich sequences[2][4].

In mammalian cell culture models, the binding of 1-Amido Berenil to the DNA minor groove induces significant steric hindrance. This physical blockade leads to replication fork stalling, the generation of double-strand breaks (DSBs), and the subsequent activation of the DNA Damage Response (DDR) pathway, ultimately culminating in G2/M cell cycle arrest[5].

MOA Drug 1-Amido Berenil (Benzamide Derivative) DNA G/C-Rich DNA Minor Groove Binding Drug->DNA Selectivity shift from A/T to G/C Stress DNA Replication Fork Stalling & Double-Strand Breaks DNA->Stress Steric hindrance Kinase ATM / ATR Kinase Activation Stress->Kinase DDR Pathway Checkpoint Chk1 / Chk2 Phosphorylation Kinase->Checkpoint Arrest G2/M Cell Cycle Arrest & Apoptosis Checkpoint->Arrest CDK1 Inhibition

Figure 1: Mechanism of action of 1-Amido Berenil inducing DNA damage and G2/M cell cycle arrest.

Physicochemical Properties & Solvent Causality

To design a robust in vitro assay, researchers must account for the compound's specific physicochemical properties. The removal of one charged amidinium group significantly reduces the aqueous solubility of 1-Amido Berenil compared to its parent compound. Direct dissolution in aqueous buffers (such as PBS or culture media) often leads to micro-precipitates that confound concentration-response data. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the required primary solvent to ensure complete solvation of the hydrophobic benzamide domain.

Table 1: Physicochemical Profile of 1-Amido Berenil
PropertyValue / SpecificationRationale for Handling
Chemical Name 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide-
CAS Number 150995-10-1[1]-
Molecular Formula C14H14N6O[1]-
Molecular Weight 282.3 g/mol (Free base)[1]Note: Adjust mass if using the Hydrochloride salt (MW ~318.76 g/mol ).
Primary Solvent Anhydrous DMSO (≥99.9%)Required to solubilize the uncharged benzamide moiety.
Light Sensitivity High (Triazene linker)The -N=N-NH- core is prone to photodegradation; protect from light.

Experimental Workflows

Workflow Powder 1-Amido Berenil Powder DMSO Reconstitute in Anhydrous DMSO (10 mM Stock) Powder->DMSO Vortex/ Sonicate Aliquot Aliquot & Store (-20°C, Dark) DMSO->Aliquot Prevent Freeze-Thaw Dilution Dilute in Media (Final DMSO <0.1%) Aliquot->Dilution Fresh daily Assay In Vitro Assay (e.g., γH2AX Staining) Dilution->Assay Add to cells

Figure 2: Step-by-step workflow for the reconstitution and in vitro application of 1-Amido Berenil.

Protocol 1: Reconstitution of a 10 mM Master Stock

The triazene linker is susceptible to hydrolysis; therefore, introducing moisture via repeated freeze-thaw cycles must be avoided.

  • Equilibration : Allow the lyophilized vial of 1-Amido Berenil to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening to prevent condensation.

  • Calculation : To prepare a 10 mM stock solution of the free base (MW = 282.3 g/mol ), dissolve 2.82 mg of powder in 1.0 mL of anhydrous DMSO.

  • Solvation : Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 30–60 seconds.

  • Self-Validating Checkpoint : Inspect the solution against a light source. A properly dissolved 10 mM stock will appear as a clear, homogenous solution without particulate matter. If turbidity persists, sonicate in a water bath at RT for 5 minutes. Do not exceed 37°C to prevent thermal degradation of the triazene core.

  • Aliquoting : Divide the 10 mM master stock into 20 µL to 50 µL aliquots in amber or foil-wrapped microcentrifuge tubes.

  • Storage : Store aliquots immediately at -20°C or -80°C. Use each aliquot only once.

Protocol 2: In Vitro Cell Culture Treatment (DNA Damage Assay)

To maintain cellular viability and isolate the drug's mechanism of action, the final concentration of DMSO in the culture media must never exceed 0.1% (v/v).

  • Cell Seeding : Seed your target cell line (e.g., HeLa, U2OS, or Trypanosoma models[5][6]) in multi-well plates and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Intermediate Dilution : Thaw one aliquot of the 10 mM stock at RT. Prepare an intermediate dilution in sterile PBS or serum-free media (e.g., dilute 1:10 to create a 1 mM working stock).

  • Media Preparation : Add the intermediate stock directly to pre-warmed complete culture media to reach your desired final assay concentrations (e.g., 2 µM, 10 µM, 20 µM)[6].

  • Vehicle Control : Prepare a negative control well containing the exact equivalent volume of DMSO used in your highest concentration well. This self-validates that observed cytotoxicity is due to 1-Amido Berenil, not solvent toxicity.

  • Incubation : Aspirate old media from the cells and gently apply the drug-containing media. Incubate at 37°C, 5% CO2 for the desired timepoint (typically 12–48 hours depending on the cell cycle length)[5][6].

Table 2: Dilution Strategy for a 10 mM Stock (Targeting <0.1% DMSO)
Desired Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
1 µM 1.0 µL9,999 µL (10 mL)0.01%
5 µM 5.0 µL9,995 µL (10 mL)0.05%
10 µM 10.0 µL9,990 µL (10 mL)0.10% (Maximum limit)

Analytical Validation & Quality Control (E-E-A-T)

To verify that 1-Amido Berenil is successfully penetrating the nucleus and inducing its intended mechanism of action, researchers should incorporate a self-validating readout into their workflow:

  • Immunofluorescence for γ H2AX : Because 1-Amido Berenil induces DNA replication stress and double-strand breaks[5], treating cells for 12–24 hours should result in the phosphorylation of histone H2AX. Fix the treated cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and stain with an anti- γ H2AX primary antibody[5]. The appearance of distinct nuclear fluorescent foci under a microscope confirms active minor-groove binding and subsequent DDR activation.

References

  • Greenidge, P. A., Laughton, C. A., Jenkins, T. C., & Neidle, S. "Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence." Journal of the Chemical Society, Faraday Transactions, 1993.[Link]

  • Splendid Lab Pvt. Ltd. "150995-10-1 - Pharma Impurity Supplier & Custom Synthesis." Splendid Lab. [Link]

  • Clinivex. "CAS | 1-Amido Berenil Hydrochloride Supplier." The Clinivex. [Link]

  • Valenzuela, M. S., Green, N., & Liu, S. "Identification of Berenil Target Sites in Plasmid pBR322." International Journal of Bioorganic Chemistry & Molecular Biology, 2017. [Link]

  • Zuma, A. A., et al. "Unveiling the effects of berenil, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication." Parasitology Research (ORBi), 2011. [Link]

Sources

Method

HPLC Method Development for the Quantification of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Stability-Indicating Assays, Pharmacokinetic Profiling, and Quality Control of Trypanocidal Formulations Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Stability-Indicating Assays, Pharmacokinetic Profiling, and Quality Control of Trypanocidal Formulations

Introduction & Mechanistic Background

Diminazene aceturate is a widely utilized aromatic diamidine for the treatment of veterinary trypanosomiasis and babesiosis[1]. Despite its clinical efficacy, the parent compound is notoriously unstable in aqueous formulations, undergoing progressive hydrolytic degradation. The primary degradation pathway involves the partial hydrolysis of one of its terminal amidine (aminoiminomethyl) groups into an amide, yielding the critical intermediate 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (hereafter referred to as "Diminazene Monoamide").

Under further thermal or acidic stress, the molecule undergoes cleavage at the central triazene bridge, producing p-aminobenzamidine and p-aminobenzamide[2]. Quantifying the monoamide intermediate is essential for mapping the degradation kinetics of diminazene formulations. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for the selective quantification of this triazenyl benzamide derivative.

Pathway Diminazene Diminazene (Bis-amidine) Water + H2O (Hydrolysis) Diminazene->Water Monoamide 4-[3-[4-(Aminoiminomethyl)phenyl] -1-triazenyl]benzamide (Mono-amide) Water->Monoamide Partial Hydrolysis Cleavage Triazene Cleavage (Acidic/Thermal Stress) Monoamide->Cleavage Products p-Aminobenzamidine + p-Aminobenzamide Cleavage->Products Complete Degradation

Diminazene degradation pathway yielding the monoamide intermediate and final cleavage products.

Analytical Challenges & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that method development is not merely about adjusting gradients, but about controlling the physicochemical state of the analyte. Developing an HPLC method for this specific compound presents three distinct challenges:

  • Dual Functionality (Amidine + Amide Polarity): The molecule possesses a highly basic amidine group (pKa ~11) and a neutral benzamide group. At physiological or acidic pH, the amidine is fully protonated. Without intervention, this leads to poor retention on standard C18 stationary phases and severe peak tailing due to secondary electrostatic interactions with residual unendcapped silanols on the silica matrix.

    • Causality & Solution: The introduction of an anionic ion-pairing reagent (sodium 1-hexanesulfonate) at an acidic pH (pH 3.0) masks the positive charge. This dynamically increases the apparent hydrophobicity of the analyte, driving partitioning into the stationary phase and ensuring sharp, symmetrical peaks[1].

  • Triazene Bridge Instability: The -N=N-NH- linkage is highly susceptible to hydrolytic cleavage, particularly in unbuffered or highly acidic environments.

    • Causality & Solution: Sample preparation must be conducted in a pH-controlled diluent, and autosampler temperatures must be strictly maintained at 4°C. The analytical run time is minimized to prevent artifactual on-column degradation.

  • Differential UV Absorbance: While the parent diminazene exhibits a λmax​ near 370 nm, the conversion of the amidine to an amide disrupts the extended conjugation, blue-shifting the optimal absorption.

    • Causality & Solution: Detection is optimized at 265 nm, which provides an isosbestic-like sweet spot for simultaneously detecting the monoamide, the parent drug, and the cleavage products with high sensitivity[3].

Experimental Protocol

Materials and Reagents
  • Analyte: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide reference standard (>98% purity).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Components: Potassium dihydrogen phosphate ( KH2​PO4​ ), Sodium 1-hexanesulfonate, Phosphoric acid ( H3​PO4​ ) for pH adjustment.

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of the monoamide standard into a 10 mL volumetric flask. Dissolve in 5 mL of Mobile Phase B (to ensure solubility of the amide moiety), sonicate for 5 minutes in an ice bath, and make up to volume with Mobile Phase A (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution serially using a diluent composed of Mobile Phase A:B (70:30, v/v) to achieve a calibration range of 1.0 to 50.0 µg/mL.

  • Sample Extraction (Formulation Matrix): For injectable solutions, dilute an aliquot directly in the diluent to fall within the linear range. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage: Immediately transfer vials to the autosampler maintained at 4°C. Analyze within 12 hours.

Workflow Start Method Initiation Col Stationary Phase (C18, 5 µm) Start->Col MP Mobile Phase (pH 3.0 + Ion-Pairing) Col->MP Det Detector Calibration (UV at 265 nm) MP->Det Val Method Validation (ICH Q2(R1)) Det->Val

Step-by-step HPLC method development workflow for triazene derivative quantification.

Chromatographic Conditions & Gradient Program
  • Column: Symmetry C18, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped RP column)[4].

  • Column Temperature: 25 °C.

  • Mobile Phase A: 10 mM KH2​PO4​ buffer containing 5 mM Sodium 1-hexanesulfonate, adjusted to pH 3.0 ± 0.05 with dilute H3​PO4​ .

  • Mobile Phase B: Acetonitrile : Methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis at 265 nm.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.07525Initial
2.07525Isocratic hold
8.04060Linear gradient
12.04060Isocratic hold
12.17525Return to initial
18.07525Re-equilibration

Quantitative Data & Self-Validating System

A robust analytical protocol must be a self-validating system. The method is validated according to ICH Q2(R1) guidelines. System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure the integrity of the chromatographic system.

Table 2: System Suitability & Validation Parameters

ParameterAcceptance CriteriaObserved Value (Typical)
Resolution (vs. Diminazene) > 2.03.4
Tailing Factor (Asymmetry) < 1.51.15
Theoretical Plates (N) > 50008500
Linearity ( R2 ) > 0.9990.9998
Limit of Detection (LOD) Signal-to-Noise > 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 100.50 µg/mL
Precision (RSD, n=6) < 2.0%0.85%

Troubleshooting

  • Issue: Broad or split peaks for the monoamide.

    • Causality: Insufficient ion-pairing agent equilibration or pH drift. If the mobile phase pH rises above 3.5, the ion-pairing efficiency drops, and silanol interactions increase.

    • Action: Verify buffer pH post-mixing. Ensure the column is thoroughly equilibrated with the ion-pairing reagent (minimum 20 column volumes) prior to the first injection.

  • Issue: Appearance of unexpected peaks at shorter retention times.

    • Causality: On-column or pre-column degradation of the triazene bridge into p-aminobenzamidine and p-aminobenzamide.

    • Action: Check autosampler temperature (must be strictly 4°C). Ensure samples are not exposed to excessive light (use amber vials) or heat during the sonication step.

Sources

Application

Application Note: Evaluating Sequence-Selective DNA Minor Groove Binding of 1-Amido Berenil via Fluorescent Intercalator Displacement (FID) Assays

Scientific Context & Mechanistic Principles The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (commonly known as 1-Amido Berenil, CAS 150995-10-1) is a critical structural analogue of the classic antip...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Principles

The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (commonly known as 1-Amido Berenil, CAS 150995-10-1) is a critical structural analogue of the classic antiprotozoal minor groove binder, Berenil (diminazene aceturate). Berenil features a symmetric bis-amidinium structure that drives its high-affinity, selective binding to AT-rich sequences in the DNA minor groove.

However, the quest to design sequence-specific DNA-binding therapeutics requires ligands that can recognize Guanine/Cytosine (G/C) base pairs. 1-Amido Berenil serves as a mechanistic stepping stone in this endeavor. By replacing one hydrogen bond-donating amidinium group with a hydrogen bond-accepting benzamide group, the overall positive charge of the molecule is reduced from +2 to +1. As demonstrated by molecular modeling and binding studies[1], this modification reduces overall DNA binding affinity but alters the van der Waals and electrostatic non-bonded energy components, shifting the ligand's selectivity profile away from strict AT-preference and toward G/C recognition.

To accurately quantify this shift in affinity and selectivity, researchers employ the Fluorescent Intercalator Displacement (FID) assay [2]. This assay utilizes a fluorescent probe—typically Thiazole Orange (TO)—that exhibits massive fluorescence enhancement upon binding to DNA. When 1-Amido Berenil is introduced, it competitively displaces the probe from the minor groove, resulting in a quantifiable decrease in fluorescence. This provides a high-throughput, self-validating system to calculate the ligand's half-maximal displacement concentration ( DC50​ ) and apparent binding constant ( Ka​ ).

Mechanism DNA Target DNA Sequence (AT-rich or GC-rich) Complex DNA-Probe Complex (High Fluorescence) DNA->Complex Probe Binding Probe Fluorescent Probe (Thiazole Orange) Probe->Complex Displaced Displaced Probe (Low Fluorescence) Complex->Displaced Probe Release BoundLigand DNA-Ligand Complex (Minor Groove Bound) Complex->BoundLigand Addition of Ligand (Competitive Displacement) Ligand 1-Amido Berenil (Test Ligand) Ligand->BoundLigand

Mechanistic pathway of the Fluorescent Intercalator Displacement (FID) assay.

Representative Quantitative Data

The table below summarizes the theoretical shift in binding affinities when modifying the terminal groups of the triazene scaffold, highlighting the causality of replacing amidinium with amide groups[1].

LigandTerminal GroupsApparent Ka​ (AT-rich)Apparent Ka​ (GC-rich)Selectivity Ratio (AT/GC)
Berenil Bis-Amidinium (+2) 1.2×106 M−1 1.5×104 M−1 80.0 (Highly AT-selective)
1-Amido Berenil Amidinium / Amide (+1) 8.5×104 M−1 2.2×104 M−1 3.8 (Reduced selectivity)
Bis-Amido Berenil Bis-Amide (Neutral) 1.1×103 M−1 5.4×103 M−1 0.2 (GC-selective)

Note: 1-Amido Berenil exhibits a lower overall affinity due to the loss of one electrostatic interaction, but its altered hydrogen-bonding profile significantly narrows the AT/GC selectivity gap.

Experimental Protocol: High-Throughput FID Assay

This protocol is designed for 96-well or 384-well microplate formats, allowing for the simultaneous evaluation of 1-Amido Berenil against multiple DNA sequences.

Reagents & Materials
  • Test Ligand: 1-Amido Berenil (10 mM stock in DMSO).

  • Fluorescent Probe: Thiazole Orange (TO) (2 mM stock in DMSO).

  • DNA Hairpins: HPLC-purified oligonucleotides (e.g., 5'-CGAATTCG-3' for AT-core; 5'-CGGCGCCG-3' for GC-core).

  • Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5.

Step-by-Step Methodology
  • Oligonucleotide Annealing: Dilute DNA to 10 µM in Assay Buffer. Heat to 90°C for 5 minutes in a thermal cycler, then cool slowly (1°C/min) to room temperature.

    • Causality: Slow cooling ensures the formation of stable, intramolecular hairpins, preventing artifactual binding of the ligand to single-stranded or mismatched DNA regions.

  • Probe Equilibration: Prepare a working solution containing 1 µM annealed DNA and 2 µM TO in Assay Buffer. Incubate in the dark at room temperature for 15 minutes.

  • Plate Setup: Transfer 90 µL of the DNA-TO complex into the wells of a black, flat-bottom microplate.

  • Ligand Titration: Add 10 µL of 1-Amido Berenil at varying concentrations (to achieve final well concentrations ranging from 0 to 50 µM).

    • Self-Validating Control: Include wells containing only TO and 1-Amido Berenil (no DNA). This allows you to mathematically subtract any background fluorescence quenching (Inner Filter Effect) caused by the ligand itself.

  • Incubation: Seal the plate and incubate for 30 minutes at 25°C in the dark.

    • Causality: 1-Amido Berenil requires time to penetrate the minor groove and establish a competitive equilibrium against the pre-bound Thiazole Orange.

  • Fluorescence Measurement: Read the plate using a microplate reader with excitation at 500 nm and emission at 530 nm.

  • Data Analysis: Calculate the percentage of fluorescence decrease relative to the control well (0 µM ligand). Plot the % decrease against ligand concentration to determine the DC50​ . Convert DC50​ to Ka​ using the Boger equation[2].

Workflow Step1 1. Oligonucleotide Annealing Heat to 90°C, cool slowly Step2 2. Probe Equilibration Mix DNA + TO (15 min) Step1->Step2 Step3 3. Ligand Titration Add 1-Amido Berenil (0-50 µM) Step2->Step3 Step4 4. Incubation 30 min at 25°C in dark Step3->Step4 Step5 5. Fluorescence Reading Ex: 500 nm / Em: 530 nm Step4->Step5 Step6 6. Data Analysis Calculate DC50 & Apparent Ka Step5->Step6

Step-by-step workflow for the high-throughput microplate FID assay.

Expert Insights & Troubleshooting

  • Strict Control of Ionic Strength: The choice of 50 mM NaCl in the assay buffer is highly deliberate. Because 1-Amido Berenil has a +1 charge (compared to Berenil's +2), its binding is heavily reliant on hydrogen bonding and van der Waals forces rather than pure electrostatics. If the salt concentration is too high (>100 mM), sodium ions will outcompete the mono-cationic ligand for the minor groove, leading to artificially low affinity readings.

  • Addressing the Inner Filter Effect (IFE): Triazene compounds, including 1-Amido Berenil, often possess broad UV-Vis absorption spectra that can overlap with the excitation wavelength of Thiazole Orange (500 nm). If the ligand absorbs the excitation light, the fluorescence will drop even without true displacement, creating a false positive. The mandatory "No-DNA" control step in the protocol corrects for this by allowing researchers to calculate an IFE correction factor.

  • Probe Selection Causality: While Ethidium Bromide (EtBr) is a classic FID probe, Thiazole Orange (TO) is strictly recommended for 1-Amido Berenil. TO has a much lower background fluorescence when free in solution and a higher quantum yield when bound, providing a superior signal-to-noise ratio necessary for detecting the moderate-affinity binding of mono-amidine derivatives[2].

References

  • Greenidge, P. A., Laughton, C. A., Jenkins, T. C., & Neidle, S. (1993). Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence. Journal of the Chemical Society, Faraday Transactions, 89(15), 2651-2657.

  • Boger, D. L., Fink, B. E., Brunette, S. R., Tse, W. C., & Hedrick, M. P. (2001). A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Journal of the American Chemical Society, 123(25), 5878-5891.

Sources

Method

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide storage and handling guidelines

Application Note: Storage, Handling, and Assay Protocols for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Assay Protocols for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The compound 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (commonly referred to as 1-Amido Berenil or 1-Amido Diminazene) is a specialized synthetic derivative of the antiprotozoal drug diminazene aceturate[1]. By replacing one of the terminal hydrogen-bond donating amidinium groups with a hydrogen-bond accepting amide moiety, this compound serves as a critical structural probe for evaluating the thermodynamic factors that drive guanine/cytosine (G/C) versus adenine/thymine (A/T) selectivity in DNA minor groove binding[2]. Because the molecule contains a highly reactive triazene core, strict adherence to specialized storage and handling protocols is mandatory to prevent premature hydrolytic or photochemical degradation.

Physicochemical Profiling

To ensure accurate molarity calculations and solvent selection, the fundamental physicochemical properties of the compound are summarized below.

PropertySpecification
Chemical Name 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
Common Synonyms 1-Amido Berenil Hydrochloride; 1-Amido Diminazene
CAS Number 150995-10-1[3]
Molecular Formula C₁₄H₁₄N₆O[3]
Molecular Weight 282.30 g/mol (Free base)[3]
Primary Target DNA Minor Groove[2]
Solubility DMSO (≥10 mg/mL), DMF; Limited aqueous solubility[4]

Mechanistic Insights: DNA Recognition & Triazene Chemistry

As a Senior Application Scientist, it is critical to understand why specific handling conditions are enforced. The experimental choices in this protocol are dictated by two primary mechanistic factors:

A. Electrostatic DNA Recognition Classic diminazene binds preferentially to AT-rich regions of the DNA minor groove, driven by the strong electrostatic interactions of its dual amidinium groups. The conversion of one amidinium group to an amide function in 1-Amido Diminazene alters the molecule's hydrogen-bonding topology. This modification was computationally and experimentally designed to probe interactions with GC-rich regions, demonstrating that altering terminal basicity forces a shift in base-pair recognition dynamics[2].

B. Triazene Core Vulnerability (The Causality of Degradation) The structural Achilles' heel of this compound is its diazoamino (triazene) linkage (–N=N–NH–).

  • pH Sensitivity: Triazenes undergo specific acid-catalyzed hydrolysis. At acidic pH (e.g., pH < 5), the N3 nitrogen is protonated, leading to rapid cleavage into a highly reactive diazonium ion and an aniline derivative. For diminazene derivatives, the half-life at pH 3 can be as short as 35 minutes[5]. Therefore, aqueous buffers must be strictly maintained at pH ≥ 7.0 .

  • Photochemical Instability: Triazenes are susceptible to UV-induced photoisomerization, which increases their basicity and accelerates diazonium release even at neutral pH[6]. Consequently, protection from light is non-negotiable .

Workflow Visualization & Stability Logic

G cluster_Storage Storage & Stability Logic A 1-Amido Diminazene (Solid Powder) B Stock Solution Prep (10 mM in dry DMSO) A->B Dissolve (Inert Gas) C Optimal Storage (-80°C, Dark, Aliquoted) B->C Preserve D Degradation Pathway 1 (Acidic pH < 5: Hydrolysis) B->D Avoid Acid E Degradation Pathway 2 (UV Light: Photoisomerization) B->E Avoid Light F Working Dilution (Aqueous Buffer, pH ≥ 7.0) C->F Thaw & Dilute (Fresh) G DNA Minor Groove Binding (Target Oligonucleotides) F->G Complexation

Workflow and stability logic for 1-Amido Diminazene preparation and DNA binding assays.

Handling & Reconstitution Protocol

To prevent hydrolytic cleavage prior to biological assays, stock solutions must be prepared in anhydrous organic solvents[4].

Materials Required:

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

  • Amber microcentrifuge tubes.

  • Argon or Nitrogen gas (for purging).

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which could initiate micro-hydrolysis.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (e.g., 2.82 mg in 1.0 mL DMSO). Vortex gently until completely dissolved.

  • Inert Purging: Purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen and residual moisture[4].

  • Aliquotting: Divide the stock into 20–50 µL single-use aliquots in amber tubes. Causality: Prevents repeated freeze-thaw cycles and shields the triazene bond from ambient laboratory fluorescent light.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer. Stable for up to 6 months under these conditions.

Application Protocol: DNA Thermal Melting (Tm) Assay

This protocol describes how to measure the binding affinity and sequence selectivity of the compound using UV-Vis spectrophotometry.

Self-Validating System Design: A robust assay requires internal controls. You must include a Positive Control (Diminazene aceturate, a known AT-binder) to verify the dynamic range of the melting shift, and a Negative Control (DMSO vehicle in buffer) to establish the baseline melting temperature (Tm) of the naked DNA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 10 mM Sodium Phosphate, 50 mM NaCl, 1 mM EDTA. Critically adjust the pH to 7.4 . Causality: Ensures the triazene core remains intact during the extended heating process[5].

  • Oligonucleotide Annealing: Dilute target DNA hairpins (e.g., AT-rich vs. GC-rich sequences) to 2 µM in the working buffer. Heat to 95°C for 5 minutes, then cool slowly to room temperature over 2 hours to ensure proper secondary structure formation.

  • Ligand Dilution: Thaw a 10 mM stock aliquot of 1-Amido Diminazene immediately before use. Dilute the compound into the DNA solution to achieve a final ligand concentration of 4 µM (a 2:1 ligand-to-DNA ratio). Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced DNA denaturation.

  • Complexation Incubation: Incubate the Ligand-DNA mixture in the dark at room temperature for 30 minutes to allow thermodynamic equilibrium of minor groove binding.

  • Thermal Ramping: Transfer samples to quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Heating Parameters: Ramp the temperature from 20°C to 95°C at a strict rate of 0.5°C/min. Causality: Faster heating rates will cause kinetic lag, resulting in artificially inflated Tm values.

  • Data Analysis: Plot the first derivative of the absorbance vs. temperature curve ( dA260​/dT ). The peak of this derivative represents the Tm. Calculate the stabilization effect ( ΔTm=Tmcomplex​−TmfreeDNA​ ).

References

  • Greenidge, P. A., Laughton, C. A., Jenkins, T. C., & Neidle, S. (1993). Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence. Journal of the Chemical Society, Faraday Transactions, 89(15), 2651-2657.

  • Campbell, M., Prankerd, R. J., Davie, A. S., & Charman, W. N. (2004). Degradation of Berenil (Diminazene Aceturate) in Acidic Aqueous Solution. Journal of Pharmacy and Pharmacology, 56(10), 1327-1332.

  • Cayman Chemical. (n.d.). Product Information: Diminazene (aceturate).

  • MacNevin, G. et al. (2021). Protein Modification via Mild Photochemical Isomerization of Triazenes to Release Aryl Diazonium Ions. Bioconjugate Chemistry, 32(11), 2283–2291.

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of triazene-based compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of triazene-based compounds. The molecule 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide is particularly notorious for its instability in standard laboratory solvents.

This guide is designed to move beyond basic handling instructions. By providing the mechanistic causality behind the compound's degradation and a self-validating protocol, this resource ensures experimental reproducibility and preserves the integrity of your drug development workflows.

Diagnostic Overview: The "Why" Behind Degradation

The structural complexity of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide lies in its two highly reactive moieties: a basic amidine (aminoiminomethyl) group and an acid-sensitive 1,3-diaryltriazene linkage. When dissolved in Dimethyl Sulfoxide (DMSO), three primary degradation pathways are activated:

  • Acid-Catalyzed Heterolytic Cleavage: DMSO is notoriously hygroscopic. Upon exposure to ambient air, it rapidly absorbs moisture, which subsequently dissolves atmospheric CO 2​ to form trace carbonic acid. Because triazenes are extremely sensitive to acidic media[1],[2], these trace protons attack the N3 atom of the triazene linkage. This triggers rapid heterolytic cleavage into a highly reactive diazonium salt and an arylamine.

  • Photochemical Homolytic Cleavage: Triazenes are inherently photoactive. Exposure to ambient laboratory UV/Visible light induces an E/Z isomerization that destabilizes the molecule, leading to homolytic cleavage, the release of nitrogen gas (N 2​ ), and the formation of aryl radicals[3].

  • Thermal Decay: Prolonged storage in solution at room temperature accelerates the thermodynamic breakdown of the triazene core, a process exacerbated by solvent interactions[4],[5].

G APTB 4-[3-[4-(Aminoiminomethyl)phenyl] -1-triazenyl]benzamide Protonation N3-Protonation APTB->Protonation Acid Catalysis RadicalCleavage Homolytic Cleavage APTB->RadicalCleavage Photolysis Hydrolysis Amidine Hydrolysis APTB->Hydrolysis Nucleophilic Attack TraceAcid Trace Acid in DMSO (H+ from H2O/CO2) TraceAcid->Protonation Light Ambient UV/Vis Light (Photo-excitation) Light->RadicalCleavage Water Absorbed Moisture (H2O in DMSO) Water->Hydrolysis Diazonium Diazonium Salt + Arylamine Protonation->Diazonium Heterolytic Cleavage ArylRadicals Aryl Radicals + N2 Gas RadicalCleavage->ArylRadicals N2 Loss Amide Amide Derivative Hydrolysis->Amide

Mechanistic pathways of triazene degradation in DMSO including acid cleavage, photolysis, hydrolysis.

Quantitative Stability Metrics

To successfully handle this compound, we must shift its microenvironment from a reactive state to a passivated state. The table below summarizes the critical parameters required to stabilize the triazene linkage in DMSO.

ParameterStandard DMSO ConditionsOptimized DMSO ConditionsMechanistic Impact on Triazene Stability
Water Content > 0.1% (Hygroscopic uptake)< 0.005% (Anhydrous, sealed)Prevents amidine hydrolysis and limits CO 2​ dissolution.
Apparent pH ~ 6.0 (Acidified by CO 2​ )~ 8.5 (Buffered with 0.1% DIPEA)Completely inhibits acid-catalyzed heterolytic cleavage.
Light Exposure Ambient laboratory lightingProtected (Amber vials/foil)Halts photo-induced E/Z isomerization and radical formation.
Storage Temp 4°C to 25°C (Liquid state)-80°C (Flash-frozen)Arrests thermal decay and kinetic molecular collisions.

Self-Validating Experimental Protocol: Stock Solution Preparation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By incorporating an internal quality control check, you verify the integrity of the stock before committing it to expensive downstream biological assays.

Step-by-Step Methodology:

  • Solvent Preparation (The Proton Sponge Method)

    • Action: Procure strictly anhydrous DMSO (packed under argon, <0.005% water). In a nitrogen/argon purged environment, spike the DMSO with 0.1% v/v N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes trace protons without reacting with the compound's amidine group, thereby chemically protecting the vulnerable triazene linkage[1].

  • Inert Dissolution

    • Action: Weigh the compound powder into an amber glass vial to block photo-excitation[3]. Add the DIPEA-spiked DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting Strategy

    • Action: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) using opaque microcentrifuge tubes.

    • Causality: This strictly prevents freeze-thaw cycles. Every freeze-thaw event introduces condensation (water) and localized concentration gradients that drastically accelerate degradation.

  • Cryogenic Storage

    • Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage[5].

  • Self-Validation (Pre-Assay QC)

    • Action: Before running your primary experiment, thaw one aliquot and dilute it in a basic mobile phase (e.g., Acetonitrile/Water with 0.1% NH 4​ OH). Inject into an LC-MS system.

    • Validation Criteria: You must observe the intact [M+H]+ parent ion. The presence of lower molecular weight arylamine peaks definitively indicates that the stock has been compromised and must be discarded.

Workflow Step1 1. Solvent Prep Anhydrous DMSO Step2 2. Alkalinization Add 0.1% DIPEA Step1->Step2 Step3 3. Dissolution Amber Vial / Argon Step2->Step3 Step4 4. Aliquoting Single-Use Tubes Step3->Step4 Step5 5. Storage Flash Freeze (-80°C) Step4->Step5 Step6 6. Validation LC-MS QC Check Step5->Step6

Optimized workflow for preparing and validating stable triazene stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q: Can I use standard cell-culture grade DMSO for my stock solutions? A: No. Cell-culture grade DMSO is sterile but not necessarily anhydrous. Once opened, it rapidly absorbs atmospheric moisture. This moisture leads to trace acidity, which is the primary catalyst for triazene decomposition[2]. Always use sealed, anhydrous DMSO packed under an inert gas.

Q: My DMSO stock solution turned dark red/brown after a week at 4°C. What happened? A: The color change is a classic visual indicator of triazene degradation. The compound has cleaved into a diazonium salt and an amine. Diazonium salts are highly reactive and will spontaneously undergo azo-coupling reactions with other breakdown products, forming highly conjugated, dark-colored azo dyes. Discard this solution immediately.

Q: Will the addition of 0.1% DIPEA interfere with my downstream cell-based assays? A: At a 10 mM stock concentration, diluting the compound to a typical working concentration of 10 µM in cell culture media results in a 1:1000 dilution. The final concentration of DIPEA in the well will be 0.0001%, which is well below the toxicity threshold for most mammalian cell lines. However, always run a vehicle control (DMSO + DIPEA) to validate this in your specific cell model.

References

  • ACS Publications. "Triazene-Linked Porous Organic Polymers for Heterogeneous Catalysis and Pollutant Adsorption." ACS Applied Materials & Interfaces.[Link]

  • ACS Publications. "Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties." The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Stable CAAC-Triazenes: A New Nitrogen Ligand System With Donor and Conformational Flexibility." ResearchGate. [Link]

Sources

Optimization

troubleshooting low yield in 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide synthesis

Knowledge Base Article: Overcoming Low Yield in 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Synthesis Introduction & Mechanistic Overview The synthesis of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzami...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Overcoming Low Yield in 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Synthesis

Introduction & Mechanistic Overview

The synthesis of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide —an unsymmetrical diaryltriazene structurally related to DNA minor-groove binders like diminazene—presents unique synthetic challenges. The molecule consists of a 4-aminobenzamidine moiety coupled to a 4-aminobenzamide moiety via a triazene (-N=N-NH-) linkage.

While the theoretical synthesis is a straightforward two-step process (diazotization followed by coupling), practical execution is notoriously plagued by low yields. This is primarily due to acid-catalyzed scrambling (symmetrization) and diazonium instability . As an unsymmetrical triazene, the product exists in a rapid tautomeric equilibrium. If the chemical environment is not strictly controlled, the newly formed molecule will dissociate and recombine into unwanted symmetrical byproducts.

This guide provides a self-validating methodology and troubleshooting framework to ensure high-yield, high-purity synthesis.

Quantitative Diagnostic Parameters

To prevent yield loss before it occurs, your reaction parameters must be strictly monitored. Below is the quantitative diagnostic matrix for this specific synthesis.

ParameterTarget RangeConsequence of DeviationCorrective Action / IPQC
Diazotization Temp. 0 – 5 °C> 5 °C: Diazonium hydrolysis to phenol; N₂ gas evolution.Submerge in ice-salt bath; reduce NaNO₂ addition rate.
Nitrous Acid Stoichiometry 1.02 – 1.05 eq> 1.05 eq: Nitrosation/oxidation of the coupling amine partner.Quench excess HNO₂ with urea until starch-iodide is negative.
Coupling pH 5.5 – 6.5< 5.0: Scrambling/Symmetrization.> 7.5: Unreactive diazotate formation.Buffer heavily with Sodium Acetate (NaOAc); monitor continuously.
Reaction Time 2 – 4 hours< 2 h: Incomplete coupling.> 4 h: Gradual product degradation.Monitor via LC-MS; filter precipitate immediately upon completion.
Validated Step-by-Step Methodology

To achieve high yields, we must treat the protocol as a self-validating system where each step contains an In-Process Quality Control (IPQC) checkpoint. This protocol utilizes 4-aminobenzamidine as the diazonium precursor, as established in the synthesis of [1].

Phase 1: Diazotization of 4-Aminobenzamidine

  • Dissolution: Suspend 4-aminobenzamidine dihydrochloride (1.0 eq) in 0.5 M HCl. Cool the mixture to 0–2 °C using an ice-salt bath.

  • Activation: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPQC 1 (Validation): Spot the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the necessary slight excess of nitrous acid.

  • Quenching: Add solid urea in small portions. Mechanistic Rationale: Nitrous acid decomposes into reactive nitrogen oxides that will destroy your coupling partner. Urea converts excess HNO₂ safely into N₂, CO₂, and H₂O, acting as a critical safeguard documented in [2]. Wait until a repeat starch-iodide test is negative.

Phase 2: Buffered Coupling 5. Preparation: Dissolve 4-aminobenzamide (1.0 eq) in a concentrated aqueous sodium acetate (NaOAc) buffer solution. Cool to 0–5 °C. 6. Coupling: Transfer the cold diazonium solution dropwise into the 4-aminobenzamide suspension under vigorous stirring. 7. IPQC 2 (Validation): Monitor the pH continuously using a calibrated probe. Mechanistic Rationale: The pH must remain between 5.5 and 6.5. If the pH drops, add dilute NaOH or additional NaOAc. A yellow/orange precipitate should begin forming immediately. 8. Isolation: Stir for 2 hours at 0–5 °C. Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

Workflow A 1. Starting Material 4-Aminobenzamidine B B A->B C 3. IPQC Checkpoint Quench with Urea B->C Confirm excess HNO₂ D 4. Coupling Reaction 4-Aminobenzamide NaOAc Buffer (pH 6) C->D Dropwise addition E 5. Target Isolation Unsymmetrical Triazene D->E Precipitation

Fig 1. Self-validating synthetic workflow for unsymmetrical diaryltriazenes.

Troubleshooting FAQs

Q1: My LC-MS shows three distinct triazene peaks instead of one. What is happening and how do I fix it? A1: You are experiencing scrambling (symmetrization). Unsymmetrical 1,3-diaryltriazenes exist in a rapid tautomeric equilibrium. As detailed in studies of [3], if your coupling environment becomes too acidic (pH < 4.5), the triazene linkage protonates. This triggers a reversible dissociation into both possible diazonium and amine pairs. These fragments recombine statistically, yielding your desired unsymmetrical product alongside two unwanted symmetrical triazenes (bis-benzamidine and bis-benzamide). Fix: You must strictly enforce a pH of 5.5–6.5 during coupling using a robust Sodium Acetate buffer. Never wash the final product with acidic solutions.

Scrambling U Unsymmetrical Triazene T Tautomeric Form U->T Rapid Equilibrium H Acidic Media (pH < 4) U->H T->H D1 Diazonium A + Amine B H->D1 Dissociation D2 Amine A + Diazonium B H->D2 Dissociation S1 Symmetrical Triazene A-A D1->S1 Recombination S2 Symmetrical Triazene B-B D2->S2 Recombination

Fig 2. Acid-catalyzed dissociation and scrambling pathway of unsymmetrical triazenes.

Q2: The yield is extremely low, and I observe heavy gas evolution during the coupling step. Why? A2: Gas evolution indicates the irreversible decomposition of your diazonium salt into nitrogen gas (N₂) and a phenol byproduct. This occurs for two reasons:

  • Thermal Degradation: The internal temperature exceeded 5 °C. Diazonium salts of benzamidines are highly unstable.

  • Alkaline Degradation: If your coupling pH exceeds 7.5, the diazonium cation converts into a diazotate anion (Ar-N=N-O⁻), which subsequently decomposes. Fix: Ensure your cooling bath is an ice-salt mixture (not just ice water) to maintain internal temperatures of 0–2 °C, and verify your pH probe is calibrated to prevent alkaline overshoot.

Q3: I have unreacted 4-aminobenzamide left over, but no diazonium remains. Where did my reagents go? A3: Your diazonium was likely consumed by unquenched nitrous acid. If you skip the urea quench (IPQC 1), the excess NaNO₂ from the first step carries over into the coupling phase. Nitrous acid will rapidly nitrosate the primary amine of your 4-aminobenzamide partner, rendering it unable to couple and destroying your stoichiometric balance. Fix: Always use starch-iodide paper to confirm the presence of HNO₂, and then quench with urea until the test is completely negative before proceeding to coupling.

References
  • Diminazene or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are crucial for G-quadruplex recognition. Molecular BioSystems (RSC Publishing). Available at:[Link]

  • Diminazene aceturate production method (CN104610096A).Google Patents.
  • 1,3-Dialkyltriazenes: Tautomeric equilibria and rates and products of decomposition. Journal of the American Chemical Society. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Assays &amp; Reducing Background Noise for 1-Amido Berenil

Welcome to the Technical Support Center for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide , commonly referred to in the literature as 1-Amido Berenil or 1-amido diminazene[1][2]. Derived from the well-known ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide , commonly referred to in the literature as 1-Amido Berenil or 1-amido diminazene[1][2].

Derived from the well-known anti-trypanosomal drug diminazene aceturate (Berenil), this compound features a critical structural modification: the replacement of one hydrogen bond-donating amidinium group with a hydrogen bond-accepting amide moiety[3]. This alteration fundamentally shifts its DNA minor groove binding selectivity from AT-rich sequences to GC-rich regions[3].

Whether you are utilizing 1-Amido Berenil for DNA-binding affinity assays, pseudo-affinity chromatography, or anti-protozoal screening[2][4], a pervasive experimental challenge is high assay background noise . This guide provides authoritative, field-proven strategies to stabilize the compound, understand its degradation kinetics, and optimize your signal-to-noise ratio (SNR).

The Root Cause of Background Noise: Triazene Bridge Instability

Before troubleshooting, it is critical to understand the chemical causality behind the noise. The core structural vulnerability of 1-Amido Berenil is its triazene linkage (-N=N-NH-).

Under acidic conditions (pH < 5.0) or prolonged exposure to UV light, this bridge undergoes rapid first-order degradation, cleaving into a diazonium intermediate and an amine byproduct (such as p-aminobenzamidine)[5][6]. These degradation products are highly problematic for assays because they:

  • Absorb strongly in the UV-Vis spectrum , interfering with spectrophotometric readouts[7].

  • Exhibit autofluorescence that overlaps with common assay dyes (e.g., Alamar Blue or Hoechst 33258)[8][9].

  • Induce non-specific binding to microplate plastics and off-target proteins due to altered hydrophobicity.

TriazeneDegradation Intact Intact 1-Amido Berenil (Stable Triazene Bridge) Stress Acidic pH (< 5.0) OR UV Light Exposure Intact->Stress Degradation Triazene Bridge Cleavage (-N=N-NH-) Stress->Degradation Products Diazonium + Amine Byproducts (e.g., p-Aminobenzamidine) Degradation->Products Noise High Background Noise (Autofluorescence & UV Absorbance) Products->Noise

Logical causality of background noise: Acid/UV-catalyzed degradation of the triazene bridge.

Troubleshooting Guide & FAQs

Q1: My DNA-binding fluorimetric titration shows a constantly creeping baseline. How do I stabilize the signal? A: A creeping baseline is the hallmark of active compound degradation occurring during the assay. 1-Amido Berenil is highly sensitive to pH[5]. At pH 3.0, the half-life of the triazene bridge is approximately 35 minutes, dropping to a mere 1.5 minutes at pH 1.75[5]. Solution: Ensure your assay buffer is strictly maintained between pH 7.0 and 8.0 (e.g., using 10 mM HEPES or Tris-HCl). In this transitional-to-alkaline range, uncatalyzed degradation is minimized, and the compound remains highly stable[5].

Q2: I am seeing high background fluorescence in my Alamar Blue viability assays for Trypanosoma brucei. What is happening? A: Alamar Blue (resazurin) assays measure fluorescence at 530–544 nm excitation and 590–620 nm emission[8][9]. The amine degradation products of 1-Amido Berenil can cause spectral interference or chemically quench the resorufin signal. Solution: Shield the compound from indoor room light and UV exposure during incubation[6][10]. Use amber microcentrifuge tubes for stock preparation. Crucially, always run a "Drug + Media + Alamar Blue" control well (without cells) to quantify and mathematically subtract the drug's inherent background fluorescence.

Q3: How should I store 1-Amido Berenil to prevent degradation before the assay even begins? A: Aqueous solutions of diminazene derivatives are notoriously unstable, lasting only a few days at room temperature[11][12]. Solution: Store the lyophilized powder in a desiccator at -20°C. Reconstitute in anhydrous DMSO for long-term storage, and aliquot the solution to avoid freeze-thaw cycles. When preparing aqueous working solutions, keep them on ice and use them within 12 hours.

Quantitative Data: Stability and Interference

Table 1: pH-Dependent Stability of the Triazene Bridge (at 37°C)

pH LevelHalf-Life (t½)Degradation KineticsAssay Recommendation
pH 1.75 1.5 minutesSpecific acid catalysis[5]Avoid completely.
pH 3.0 35 minutesFirst-order degradation[6]Unsuitable for prolonged assays.
pH 5.0 - 7.0 TransitionalModerate stability[5]Acceptable for rapid (<1 hr) assays.
pH 7.4 - 8.0 > 48 hoursUncatalyzed/Stable[5]Optimal for all assays.

Table 2: Assay Modality & Background Mitigation Strategies

Assay TypePrimary Source of NoiseMitigation Strategy
Fluorimetric Titration Autofluorescence of amine byproducts.Use excitation > 350 nm; strictly maintain pH 7.4.
Affinity Chromatography Non-specific hydrophobic binding.Wash with 1.0 M NaCl to disrupt weak ionic/hydrophobic contacts[4].
Alamar Blue Viability Spectral overlap / chemical quenching.Include vehicle-only blanks; protect plates from light[8].
Self-Validating Experimental Protocol: High-Fidelity DNA Minor Groove Binding Assay

To ensure experimental trustworthiness, this protocol incorporates internal controls to validate that the observed signal is true GC-selective DNA binding[3], rather than background noise from degraded 1-Amido Berenil.

Step 1: Reagent Preparation (Zero-Hour)

  • Dissolve 1-Amido Berenil in anhydrous DMSO to create a 10 mM stock.

  • Dilute to a 100 μM working solution in pH 7.4 Assay Buffer (10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA). Crucial: Perform this step in amber tubes to block UV light and prevent photo-degradation[6].

Step 2: Target Preparation (Validation System)

  • Prepare two distinct synthetic DNA oligonucleotides: poly(dA-dT) and poly(dG-dC).

  • Mechanistic Rationale: Because 1-Amido Berenil has an amide substitution, it loses a hydrogen bond donor compared to its parent compound. This alters its electrostatic fit, shifting its preference toward the GC minor groove[3]. Testing both sequences validates specific binding over non-specific background precipitation.

Step 3: Assay Assembly

  • In a black 96-well microplate, add 50 μL of the DNA targets (10 μM) to their respective wells.

  • Add 50 μL of the 1-Amido Berenil working solution.

  • Internal Control: Include "Buffer + Drug" wells (no DNA) to measure the baseline background signal generated by the compound itself.

Step 4: Detection & Background Subtraction

  • Incubate for 15 minutes at room temperature in the dark.

  • Read fluorescence using a microplate reader.

  • Data Processing: Subtract the "Buffer + Drug" signal from the "DNA + Drug" signal. A higher net signal in the poly(dG-dC) well confirms successful, noise-free GC-selective binding.

AssayWorkflow Stock 1. DMSO Stock (-20°C) Buffer 2. Dilute in pH 7.4 (Prevents Acid Cleavage) Stock->Buffer Shield 3. Amber Tubes (Blocks UV Light) Buffer->Shield Control 4. Run Vehicle Blank (Subtracts Baseline) Shield->Control Read 5. Detect Signal (High SNR) Control->Read

Step-by-step workflow to mitigate degradation and maximize signal-to-noise ratio in assays.

References
  • Greenidge, P. A., Laughton, C. A., Jenkins, T. C., & Neidle, S. (1993). Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence. Journal of the Chemical Society, Faraday Transactions, 89(15), 2651-2657. URL: [Link]

  • Campbell, M., Prankerd, R. J., Davie, A. S., & Charman, W. N. (2004). Degradation of berenil (diminazene aceturate) in acidic aqueous solution. Journal of Pharmacy and Pharmacology, 56(10), 1327-1332. URL: [Link]

  • Teka, I. A., et al. (2011). The Diamidine Diminazene Aceturate Is a Substrate for the High-Affinity Pentamidine Transporter: Implications for the Development of High Resistance Levels in Trypanosomes. Molecular Pharmacology, 80(1), 110-116. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Diamidine-Based Trypanocides: Diminazene Aceturate vs. its Triazene Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the established trypanocidal agent, diminazene aceturate, and its lesser-known structural an...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established trypanocidal agent, diminazene aceturate, and its lesser-known structural analogue, 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide. While extensive experimental data underpins the efficacy of diminazene aceturate, a notable scarcity of published research on its triazene counterpart necessitates a partially theoretical yet scientifically grounded comparison. This analysis will delve into the known efficacy of diminazene aceturate, its mechanism of action, and the potential implications of the structural modifications present in the benzamide derivative.

Introduction to the Compounds

Diminazene Aceturate , commercially known as Berenil, is an aromatic diamidine that has been a cornerstone in the treatment of animal African trypanosomiasis (AAT) for decades.[1][2] Its efficacy against various Trypanosoma species has been well-documented, although the emergence of drug-resistant strains poses a significant challenge.[3]

Comparative Analysis of Efficacy and Mechanism of Action

A direct, data-driven comparison of the efficacy of these two compounds is hampered by the lack of experimental data for 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide. However, we can extrapolate potential differences based on the well-characterized profile of diminazene aceturate and the principles of medicinal chemistry.

Diminazene Aceturate: The Established Benchmark

The trypanocidal activity of diminazene aceturate is primarily attributed to its ability to bind to the minor groove of kinetoplast DNA (kDNA) in trypanosomes, with a preference for AT-rich regions.[1][4] This interaction is thought to interfere with DNA replication and transcription, leading to parasite death.

Key Efficacy Data for Diminazene Aceturate:

ParameterOrganismValueReference
In Vitro MEC100T. equiperdum & T. evansi0.0556 - 14.24 µg/mL[3]
In Vivo CD100T. equiperdum & T. evansi2.25 to >89 mg/kg (in mice)[3]
In Vitro IC50T. evansiAll 67 novel diamidines tested showed IC50 values below 50 nM[5]

It is important to note that the efficacy of diminazene aceturate can be significantly impacted by drug resistance.[3] Resistance is often associated with reduced drug uptake by the parasite, although other mechanisms may also be involved.

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide: A Theoretical Perspective

The structural modifications in this benzamide derivative could potentially influence its efficacy in several ways:

  • Mechanism of Action: The assertion that it exhibits G/C selectivity in DNA binding suggests a potentially different or expanded mechanism of action compared to the AT-preference of diminazene.[2] This could be advantageous in overcoming resistance mechanisms associated with alterations in AT-rich regions of kDNA.

  • Pharmacokinetics: The introduction of a triazene linker and a benzamide group will alter the molecule's polarity, size, and flexibility. These changes can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn would affect its bioavailability and overall in vivo efficacy.

  • Cellular Uptake: The uptake of diminazene into trypanosomes is mediated by specific transporters. The structural changes in the benzamide derivative might alter its affinity for these transporters, potentially affecting its intracellular concentration and, consequently, its trypanocidal activity.

Without experimental validation, these points remain speculative. The true potential of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide as a trypanocidal agent can only be determined through rigorous in vitro and in vivo testing.

Experimental Protocols for Efficacy Determination

To facilitate further research into novel trypanocides like 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide, the following established experimental protocols for assessing efficacy are provided.

In Vitro Trypanocidal Activity Assay

This assay determines the direct effect of a compound on the viability of trypanosomes in culture.

Methodology:

  • Parasite Culture: Cultivate bloodstream forms of Trypanosoma species (e.g., T. brucei, T. cruzi) in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add a suspension of trypanosomes to each well. Then, add the different concentrations of the test compound. Include a positive control (a known trypanocidal drug like diminazene aceturate) and a negative control (solvent only).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Determine the number of viable parasites in each well using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the parasite population by 50% compared to the negative control.

Experimental Workflow for In Vitro Trypanocidal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture Trypanosomes A1 Dispense Parasites into 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound A2 Add Compound Dilutions, Positive & Negative Controls P2->A2 A1->A2 A3 Incubate for 24-48 hours A2->A3 D1 Assess Parasite Viability (e.g., Resazurin Assay) A3->D1 D2 Calculate IC50 Values D1->D2

Caption: Workflow for determining the in vitro trypanocidal activity of a compound.

In Vivo Efficacy in a Murine Model

This protocol assesses the ability of a compound to cure a trypanosome infection in a living organism.

Methodology:

  • Animal Infection: Infect mice (e.g., BALB/c) with a specific strain of Trypanosoma via intraperitoneal injection.

  • Parasitemia Monitoring: Monitor the level of parasitemia in the blood daily by microscopic examination of a tail blood smear.

  • Treatment: Once a stable infection is established, administer the test compound to the mice at different dose levels. The route of administration can be intraperitoneal, intravenous, or oral. Include a positive control group (treated with diminazene aceturate) and a negative control group (vehicle only).

  • Post-Treatment Monitoring: Continue to monitor parasitemia levels daily. A compound is considered curative if it clears the parasites from the blood and there is no relapse within a specified follow-up period (e.g., 30 or 60 days).

  • Data Analysis: Determine the curative dose 100 (CD100), which is the lowest dose that cures 100% of the treated animals.

Experimental Workflow for In Vivo Efficacy Study

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase I1 Infect Mice with Trypanosoma Species I2 Monitor Daily Parasitemia I1->I2 T1 Administer Test Compound, Positive & Negative Controls I2->T1 Once infection is established M1 Monitor Post-Treatment Parasitemia Daily T1->M1 M2 Observe for Relapse (30-60 days) M1->M2 M3 Determine Curative Dose (CD100) M2->M3

Caption: Workflow for assessing the in vivo efficacy of a trypanocidal compound in a mouse model.

Conclusion and Future Directions

Diminazene aceturate remains a vital tool in the management of animal trypanosomiasis, but the rise of drug resistance necessitates the development of new therapeutic agents. 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, as a structural analogue, presents an interesting candidate for investigation. Its altered chemical structure may offer a different mode of action or an improved pharmacokinetic profile.

However, without empirical data, any comparison of its efficacy to diminazene aceturate is purely speculative. It is imperative that this and other novel diamidine derivatives undergo rigorous preclinical evaluation using standardized in vitro and in vivo models to determine their true potential as next-generation trypanocides. The experimental protocols detailed in this guide provide a framework for such essential research.

References

  • Bouteille, B., Oukem, O., & Bisser, S. (Year not available). Title of work.
  • In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and isometamidium. (1994). Veterinary Parasitology, 52(3-4), 229-242. [Link]

  • Das, B. P., & Boykin, D. W. (1977). Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans. Journal of Medicinal Chemistry, 20(4), 531-536.
  • Liposomes produced by reverse phase evaporation: in vitro and in vivo efficacy of diminazene aceturate against Trypanosoma evansi. (2014). Parasitology, 141(6), 804-810. [Link]

  • Structure activity relationship for trypanocidal activity of analogues of the diamine compound 269. (Year not available). ResearchGate. [Link]

  • Trypanocidal activity and selectivity in vitro of aromatic amidine compounds upon bloodstream and intracellular forms of Trypanosoma cruzi. (2011). Experimental Parasitology, 127(2), 433-439. [Link]

  • Liposomes produced by reverse phase evaporation: In vitro and in vivo efficacy of diminazene aceturate against Trypanosoma evansi. (2014). ResearchGate. [Link]

  • Diminazene Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection. (2012). PLOS ONE, 7(11), e48696. [Link]

  • In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi. (2010). Veterinary Parasitology, 170(1-2), 1-8. [Link]

  • Biological, ultrastructural effect and subcellular localization of aromatic diamidines in Trypanosoma cruzi. (2010). Parasitology, 137(2), 251-259. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Rasayan Journal of Chemistry, 12(4), 2260-2266. [Link]

  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). Bioorganic & Medicinal Chemistry Letters, 64, 128689. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2022). ResearchGate. [Link]

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020). European Journal of Medicinal Chemistry, 207, 112755. [Link]

  • Trypanocidal activity of the phenyl-substituted analogue of furamidine DB569 against Trypanosoma cruzi infection in vivo. (2006). Journal of Antimicrobial Chemotherapy, 58(3), 610-614. [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2022). Bentham Science. [Link]

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. (Year not available). ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3469. [Link]

  • Trypanocidal Activity of Melamine-Based Nitroheterocycles. (2012). Journal of Medicinal Chemistry, 55(11), 5035-5044.
  • Trypanocidal Activity of Marine Natural Products. (2013). Marine Drugs, 11(10), 4066-4091. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (2016). Molecules, 21(11), 1574. [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. (2012). Journal of Medicinal Chemistry, 55(11), 5035-5044.

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Comparative

comparative binding affinity of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide and DAPI

As a Senior Application Scientist specializing in nucleic acid interactions and molecular probe development, I frequently evaluate the thermodynamic and structural parameters that govern ligand-DNA binding. When designin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in nucleic acid interactions and molecular probe development, I frequently evaluate the thermodynamic and structural parameters that govern ligand-DNA binding. When designing or selecting minor groove binders (MGBs) for diagnostic assays or antiparasitic drug development, understanding the precise electrostatic and steric requirements of the DNA minor groove is paramount.

This guide provides an in-depth comparative analysis of two structurally distinct minor groove binders: the gold-standard fluorescent probe DAPI (4',6-diamidino-2-phenylindole) and the experimental diminazene analog 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (commonly known as 1-Amido Berenil).

By dissecting their binding affinities, we can uncover the profound impact that a single functional group substitution—converting a cationic amidine to a neutral amide—has on DNA sequence recognition.

Mechanistic Causality: The Structural Basis of Affinity

The DNA minor groove, particularly in AT-rich regions, presents a unique microenvironment: it is narrow, highly electronegative, and lined with hydrogen-bond acceptors (the N3 of adenine and O2 of thymine).

DAPI: The Dicationic Benchmark DAPI is a crescent-shaped, dicationic diamidine. Its exceptional binding affinity for AT-rich DNA (with a Kd​ in the low nanomolar range) is driven by three synergistic factors:

  • Isohelicity: Its curvature perfectly matches the convex floor of the AT minor groove, maximizing van der Waals contacts.

  • Electrostatic Complementarity: The two positively charged amidinium groups (pKa ~11) are strongly attracted to the deep negative electrostatic potential of the AT tract.

  • Hydrogen Bonding: The amidinium protons act as potent hydrogen-bond donors to the A/T base pairs ()[1].

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide: The Monoamidine-Monoamide Analog This compound is a derivative of the classic MGB diminazene (Berenil), where one of the terminal amidine groups has been replaced by a benzamide group ()[2]. This substitution fundamentally alters the thermodynamics of binding:

  • Loss of Enthalpic Drive: Replacing the amidine with an amide removes a positive charge, drastically reducing the electrostatic attraction. As demonstrated in structure-activity relationship studies, the removal of an amidine group results in a severe reduction in binding affinity due to the loss of a key cationic binding center ()[1].

  • Altered H-Bonding Profile: The amide carbonyl oxygen is a hydrogen-bond acceptor. When placed in the AT minor groove (which is lined with acceptors), it creates electrostatic repulsion. However, molecular modeling studies by Greenidge et al. revealed that this carbonyl can theoretically accept a hydrogen bond from the exocyclic 2-amino group of guanine, conferring a slight shift toward G/C selectivity, albeit at the cost of overall affinity ()[3].

MGB_Comparison DAPI DAPI (Dicationic Diamidine) AT_Groove AT-Rich Minor Groove (Deep Negative Potential) DAPI->AT_Groove High Affinity (Kd ~nM) Strong Electrostatics Amido 4-[3-[4-(Aminoiminomethyl)phenyl] -1-triazenyl]benzamide Amido->AT_Groove Reduced Affinity Loss of Cationic Center GC_Groove GC-Rich Minor Groove (Steric Blockade by G-NH2) Amido->GC_Groove Altered Selectivity Amide H-Bond Acceptor

Mechanistic divergence in DNA minor groove recognition between DAPI and monoamidine derivatives.

Quantitative Data Comparison

The thermodynamic parameters of minor groove binding are heavily dependent on enthalpy driven by hydrogen bonding and van der Waals interactions ()[4]. The table below summarizes the comparative performance metrics of both compounds.

ParameterDAPI4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
Common Name DAPI1-Amido Berenil
Chemical Nature Dicationic diamidineMonocationic monoamidine-monoamide
Net Charge (pH 7.4) +2+1
Primary Target AT-rich minor grooveAT-rich (with reduced penalty for GC)
Relative Binding Affinity High (Low nM Kd​ )Low (High μ M Kd​ )
H-Bonding Profile Strong Donors (Amidinium)Mixed Donor (Amidinium) / Acceptor (Carbonyl)
Primary Application Fluorescent nuclear stainingStructural modeling / Drug design

Self-Validating Experimental Protocols

To objectively compare the binding affinities of these two molecules, empirical data must be generated using orthogonal, self-validating methodologies. Below are the standard operating procedures for quantifying these interactions.

Protocol A: High-Resolution Thermal Denaturation ( ΔTm​ ) Assay

Causality: Ligand binding to the minor groove thermodynamically stabilizes the DNA double helix against heat-induced separation. The magnitude of the melting temperature increase ( ΔTm​ ) is directly proportional to the binding affinity. Self-Validation Mechanism: This protocol incorporates a strictly GC-rich DNA sequence as an internal negative control. Because true MGBs like DAPI cannot easily penetrate the GC minor groove due to the steric hindrance of the guanine 2-amino group, the GC-sequence ΔTm​ should remain near zero. If DAPI induces a large ΔTm​ in the GC control, it indicates that the buffer's ionic strength is too low (causing non-specific electrostatic backbone binding), thereby invalidating the run.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a working buffer of 10 mM sodium cacodylate, 50 mM NaCl, and 0.1 mM EDTA adjusted to pH 7.0. Note: Avoid high salt concentrations (>150 mM), as Na+ ions will competitively inhibit the cationic ligands from entering the minor groove.

  • Substrate Annealing: Prepare 3 μ M solutions of an AT-rich hairpin (e.g., d(CGAATTCG)) and a GC-rich hairpin (e.g., d(CGCGCGCG)). Heat to 95°C for 5 minutes, then cool slowly at 1°C/min to room temperature to ensure proper intramolecular hairpin formation.

  • Ligand Titration: Add the ligands (DAPI or the benzamide analog) to the DNA solutions at a 1:1 and 2:1 molar ratio.

  • Thermal Ramping: Load samples into a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Data Acquisition: Ramp the temperature from 20°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate the first derivative of the melting curve ( dA260​/dT ) to identify the Tm​ . Subtract the Tm​ of the free DNA from the ligand-bound DNA to yield the ΔTm​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While ΔTm​ provides relative affinity, ITC directly measures the heat released or absorbed during binding, allowing for the precise calculation of the binding constant ( Kd​ ), stoichiometry ( n ), and the enthalpic ( ΔH ) vs. entropic ( −TΔS ) drivers. This is critical for proving that the amide substitution in the benzamide analog reduces the enthalpic contribution of hydrogen bonding. Self-Validation Mechanism: The protocol requires a baseline subtraction titration (ligand into blank buffer). If the heat of dilution is erratic or non-linear, it indicates that the ligand is aggregating or precipitating in solution, which would artificially skew the calculated Kd​ .

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the DNA substrate extensively against the experimental buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to ensure exact buffer matching between the cell and the syringe.

  • Cell Loading: Load 10 μ M of the dialyzed DNA into the ITC sample cell.

  • Syringe Loading: Load 100 μ M of the ligand (prepared in the exact dialysate buffer) into the injection syringe.

  • Titration Parameters: Perform 25 injections of 1.5 μ L each, with a 180-second spacing between injections to allow the heat signal to return to baseline. Maintain the cell temperature at 25°C.

  • Control Titration: Empty the cell, wash thoroughly, and fill with buffer only. Repeat the exact injection sequence to measure the heat of ligand dilution.

  • Thermodynamic Extraction: Subtract the dilution heats from the binding heats. Fit the integrated heat data to an independent binding site model to extract Kd​ and ΔH .

References

  • Paul, A., et al. "Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties." European Journal of Medicinal Chemistry, 2017.[Link]

  • Greenidge, P. A., et al. "Factors involved in guanine/cytosine (G/C) selectivity of DNA-binding drugs: a molecular modelling study of ligand interactions with a tyrT DNA sequence." Journal of the Chemical Society, Faraday Transactions, 1993.[Link]

  • Khalaf, A. I., et al. "Recent developments in compounds acting in the DNA minor groove." MedChemComm, 2014.[Link]

Sources

Validation

A Comparative Guide to the NMR Spectroscopy Validation of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expert-led comparison of the Nuclear Magnetic Resonance (NMR) spectroscopy validation for 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a molecule featuring a complex assembly of aromatic and nitrogen-rich functional groups.

This document moves beyond a simple procedural outline, delving into the causality behind experimental choices and establishing a self-validating analytical framework. We will explore how a multi-faceted NMR approach not only confirms the target structure but also decisively differentiates it from plausible synthetic alternatives, such as positional isomers and unreacted precursors.

The Analytical Challenge: Structural Complexity

The structure of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide presents several analytical hurdles that necessitate a sophisticated validation strategy:

  • Multiple Aromatic Systems: Two distinct para-substituted benzene rings require unambiguous assignment to ensure the correct connectivity.

  • The Triazene Linker: The -N=N-NH- bridge is the central point of connection. Confirming that the linkage occurs between the correct positions on both rings is paramount. Triazenes can also exhibit tautomerism, which could complicate spectra.

  • Key Functional Groups: The benzamide (-CONH₂) and benzamidine (-C(=NH)NH₂) moieties contain labile protons (N-H) whose observability and chemical shifts are highly dependent on solvent and temperature.

  • Potential for Isomerism: A common synthetic risk is the formation of positional isomers. For instance, a 3-[3-[...]] or other arrangements could occur, which may have subtly different but critically important pharmacological profiles.

Core Validation Strategy: A Multi-Technique NMR Approach

A robust validation hinges on a suite of NMR experiments, each providing a unique and complementary piece of the structural puzzle. This integrated approach ensures the final structure is not merely inferred but rigorously proven.

Experimental Protocol: Foundational 1D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity effectively solubilizes the compound. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange rate of the labile N-H protons of the amide and amidine groups, rendering them sharp enough to be observed in the ¹H NMR spectrum.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Expert Rationale: Higher field strengths increase chemical shift dispersion, which is critical for resolving the complex, overlapping signals in the aromatic region of the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: The spectrum is predicted to show four distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two sets of chemically equivalent protons on the para-substituted rings. Additionally, broad signals corresponding to the NH protons of the triazene, amide, and amidine groups will be present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Look for characteristic signals for the carbonyl carbon of the benzamide (δ ≈ 165-170 ppm) and the amidine carbon (δ ≈ 160-165 ppm).[1] The aromatic region will show multiple signals between 110-150 ppm.

Data Presentation: Predicted NMR Assignments
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Benzamide Aromatic (H2'/H6')~7.9 (d)~129Protons ortho to the electron-withdrawing amide group are deshielded.
Benzamide Aromatic (H3'/H5')~7.6 (d)~128Protons meta to the amide group.
Benzamidine Aromatic (H2/H6)~7.8 (d)~129Protons ortho to the amidine group.
Benzamidine Aromatic (H3/H5)~7.5 (d)~121Protons meta to the amidine group.
Amide (-CONH₂)~7.5-8.0 (br s)N/ALabile protons, chemical shift is concentration and temperature dependent.
Amidine (-C(=NH)NH₂)~9.0-9.5 (br s)N/ALabile protons, often very broad.
Triazene (-NH-)~10-12 (br s)N/AHighly deshielded and exchangeable proton.
Carbonyl Carbon (C=O)N/A~167Typical chemical shift for a benzamide carbonyl.[2]
Amidine Carbon (C=N)N/A~164Characteristic shift for an amidine carbon.

Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.

The Power of 2D NMR: Unambiguous Connectivity

While 1D NMR provides a fingerprint, 2D NMR techniques establish the atomic connectivity, providing irrefutable proof of the structure. According to established principles, techniques like COSY, HSQC, and HMBC are essential for elucidating complex molecular structures.[3][4]

Experimental Workflow: 2D NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Couplings) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC H1_in H1_NMR->H1_in C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) C13_NMR->HMBC Final_Structure Verified Structure COSY->Final_Structure Data Integration HSQC->Final_Structure Data Integration HMBC->Final_Structure Data Integration H1_in->HMBC

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Causality: It will show correlations between the adjacent aromatic protons on each ring (e.g., H2' with H3' and H5' with H6'), confirming the integrity of the two separate para-substituted spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.

    • Causality: It provides an unambiguous link between the proton and carbon chemical shifts, confirming which proton signal belongs to which carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are separated by 2-4 bonds.

    • Causality: The key HMBC correlation for absolute validation is observing a cross-peak between the triazene N-H proton and the carbon atoms on both aromatic rings to which the triazene is attached. This provides definitive, through-bond evidence of the core linkage. Further correlations from the benzamide ring protons to the carbonyl carbon will confirm that substructure.

// Key HMBC Correlations N3 -> C_ar_amide [color="#34A853", constraint=false, label=" Key HMBC"]; N3 -> C_ar_amidine [color="#34A853", constraint=false, label=" Key HMBC"]; H_ar_amide -> C_ar_amidine [color="#FBBC05", constraint=false, style=dotted, label="Diagnostic HMBC for Isomer"]; } dot Caption: Key HMBC correlations for structural proof.

Comparative Analysis: Distinguishing from Alternatives

A validation is incomplete without demonstrating specificity. The analytical procedure must be able to distinguish the target compound from closely related structures.[5][6]

Alternative 1: Positional Isomer (e.g., 3-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide)

A plausible synthetic side-product could involve the benzamide group being at the meta-position.

Feature Target: 4-substituted (para) Alternative: 3-substituted (meta) Reason for Difference
¹H NMR Aromatic Region Two clean doublets (AA'BB' system) for the benzamide ring.Four distinct signals (multiplets) for the benzamide ring.The para-substitution creates magnetic equivalence (symmetry), simplifying the spectrum. Meta-substitution removes this symmetry, leading to a more complex splitting pattern.[7]
Key ¹H-¹³C HMBC Correlation from the triazene NH to a quaternary carbon (C1') of the benzamide ring.Correlation from the triazene NH to a quaternary carbon (C1') of the benzamide ring.The key differentiator is the pattern of the aromatic protons and their couplings, not this specific HMBC.
Alternative 2: Starting Material (e.g., 4-Aminobenzamidine)

The presence of unreacted starting materials is a measure of reaction completion and product purity.

Feature Target Compound 4-Aminobenzamidine Reason for Difference
¹H NMR Aromatic Region Two sets of aromatic signals corresponding to both rings.One AA'BB' system (two doublets).The target compound has two aromatic rings; the starting material only has one.
¹H NMR Integration Integration of aromatic protons will be higher (e.g., 8H total).Integration of aromatic protons will be lower (4H total).Reflects the number of protons in the molecule.
Characteristic Signals Presence of a benzamide -CONH₂ signal.[2]Presence of a primary amine -NH₂ signal (typically more shielded than an amide).The functional groups are different.

Conclusion: An Integrated, Self-Validating System

The structural validation of 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide by NMR spectroscopy is a clear example of the need for a holistic analytical strategy. Relying solely on 1D ¹H NMR is insufficient due to the molecule's complexity and the potential for isomerism.

By systematically employing a suite of experiments—¹H, ¹³C, COSY, HSQC, and critically, HMBC—a network of intra-molecular correlations is built. This network serves as a self-validating system where the data from each experiment must be consistent with the others. The key HMBC correlation from the triazene proton to both aromatic rings provides the definitive evidence of the core structure. Furthermore, this comprehensive dataset allows for confident comparison against, and differentiation from, critical impurities and isomers, fulfilling the rigorous standards required in modern drug development and chemical research. This approach aligns with the principles of analytical procedure validation outlined by regulatory bodies, ensuring the method is suitable for its intended purpose of identification and purity assessment.[5][8]

References

  • ICH Harmonised Tripartite Guideline. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • RSC Publishing. (n.d.). Supporting information. [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. [Link]

  • SpectraBase. (n.d.). Benzamide, N,N-dihexyl-3-fluoro- - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Benzidine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Supporting Information. (n.d.). 4. [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the...[Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • Unknown. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Spectroscopy Online. (2012, November 19). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Fereyduni, E., et al. (2012, May 15). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Almac Group. (2015, July 15). NMR under GxP in Drug Development and Manufacturing. [Link]

  • Wikipedia. (n.d.). Triazenes. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • NextSDS. (n.d.). 4-[3-[4-(AMinoiMinoMethyl)phenyl]-1-triazenyl]benzaMide. [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • ResearchGate. (n.d.). Triazines: Synthesis, applications and toxicity. [Link]

  • Taylor & Francis. (n.d.). Triazenes – Knowledge and References. [Link]

  • PMC. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • SpectraBase. (n.d.). N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

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Comparative

Cross-Reactivity and Selectivity Guide: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Analogs vs. Diminazene

As minor groove binders (MGBs) and anti-trypanosomal agents evolve, understanding the nuanced cross-reactivity of structural analogs becomes critical for drug development. Diminazene (Berenil), a classic bis-amidine tria...

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Author: BenchChem Technical Support Team. Date: March 2026

As minor groove binders (MGBs) and anti-trypanosomal agents evolve, understanding the nuanced cross-reactivity of structural analogs becomes critical for drug development. Diminazene (Berenil), a classic bis-amidine triazene, has long served as a structural benchmark in pharmacology[1]. However, its strict AT-tract DNA selectivity and susceptibility to parasitic cross-resistance have driven the synthesis of asymmetric analogs.

A prime example is 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS 150995-10-1) [2]. By replacing one highly basic amidine group with a neutral amide, researchers fundamentally alter the molecule's electrostatic potential. This guide objectively compares the cross-reactivity profiles of these analogs, focusing on DNA sequence selectivity, off-target protein binding, and parasitic cross-resistance mechanisms.

Mechanistic Basis of Altered Cross-Reactivity

DNA Minor Groove Selectivity

Diminazene carries a +2 charge at physiological pH. This drives strong electrostatic interactions with the narrow, electronegative AT-rich minor groove of DNA. However, the exocyclic C2-amino group of guanine creates a steric and electrostatic barrier, preventing bis-amidines from binding G/C-containing sequences.

The mono-amide analog (CAS 150995-10-1) possesses a reduced +1 charge. This structural modification lowers the electrostatic repulsion at the minor groove floor, allowing the molecule to tolerate and selectively bind mixed G·C sequences via targeted hydrogen bonding[3].

Parasitic Cross-Resistance

In Trypanosoma brucei and T. congolense, the cellular uptake of bis-amidines (like Diminazene and Pentamidine) is heavily reliant on the TbAT1/P2 aminopurine transporter. Loss or mutation of this transporter leads to profound cross-resistance across the diamidine class[4]. The mono-amide analog, possessing altered charge and lipophilicity, can bypass this specific transporter, thereby retaining efficacy in diamidine-resistant strains and avoiding classical cross-reactivity in resistance assays[5].

Quantitative Cross-Reactivity Profile

The following table summarizes the comparative performance and cross-reactivity of the parent compound, its mono-amide analog, and a clinical reference (Pentamidine).

CompoundStructural ClassNet Charge (pH 7.4)DNA Selectivity ProfileOff-Target Protein Binding (e.g., Trypsin-1)Trypanosomal Cross-Resistance (vs. Pentamidine)
Diminazene (Berenil) Bis-amidine triazene+2Strict AT-richHigh (Driven by dual salt bridges)High (TbAT1/P2 dependent)
Mono-Amide Analog Mono-amidine, mono-amide+1Mixed AT/GCModerate to LowLow (Bypasses TbAT1 transporter)
Pentamidine Bis-amidine alkane+2Strict AT-richLowHigh (TbAT1/P2 dependent)

Experimental Methodologies

To objectively validate these cross-reactivity profiles, the following self-validating protocols must be employed.

Protocol 1: DNA Thermal Melting (ΔTm) Selectivity Assay

Causality: The binding of a small molecule to the DNA minor groove thermodynamically stabilizes the double helix, requiring more thermal energy to separate the strands. The shift in melting temperature (ΔTm) is directly proportional to binding affinity.

  • Oligonucleotide Preparation: Prepare hairpin DNA sequences containing either pure AT-tracts (e.g., CGAATTCG) or mixed G/C-tracts (e.g., CGAAGTCG) in a 50 mM Tris-HCl, 100 mM NaCl buffer (pH 7.4).

  • Ligand-DNA Incubation: Mix the DNA (1 µM) with the analog (2 µM) to achieve a 2:1 ligand-to-DNA ratio.

  • Self-Validating Controls: Include a blank (buffer + DNA only) to establish the baseline Tm, and a positive control (Diminazene + AT-tract DNA) to confirm standard electrostatic binding.

  • Thermal Denaturation: Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 95°C at a rate of 0.5°C/min.

  • Data Analysis: Calculate the first derivative of the melting curve to identify the Tm. A high ΔTm (>10°C) for the mono-amide analog against G/C-tracts confirms its altered cross-reactivity compared to Diminazene.

Protocol 2: Trypanosomal Cross-Resistance Viability Assay

Causality: Resazurin (Alamar Blue) is a non-fluorescent dye reduced by the mitochondrial enzymes of viable parasites into highly fluorescent resorufin. If a strain is cross-resistant to the analog, it will remain metabolically active at high drug concentrations.

  • Parasite Culturing: Culture wild-type T. brucei (e.g., Lister 427) and a known pentamidine-resistant line (TbAT1-null) in HMI-9 medium supplemented with 10% FBS.

  • Compound Plating: Perform serial dilutions of Diminazene and the mono-amide analog (ranging from 100 µM to 0.1 nM) in 96-well plates.

  • Incubation: Add 2×104 parasites per well. Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Readout: Add 10 µL of Resazurin solution (12.5 mg/mL) to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm, Emission: 585 nm). Calculate the Resistance Factor (RF = IC₅₀ Resistant / IC₅₀ Wild-Type). An RF near 1.0 for the mono-amide analog indicates successful bypass of cross-resistance.

Interaction Logic & Resistance Pathway

The following diagram illustrates the logical framework of how the structural modification from a bis-amidine to a mono-amide alters both DNA target selectivity and parasitic resistance pathways.

Pathway cluster_0 Ligand Structure cluster_1 DNA Minor Groove Binding cluster_2 Trypanosomal Uptake & Resistance Diminazene Diminazene (Bis-amidine, +2) AT_DNA AT-Rich Tracts (High Electrostatic) Diminazene->AT_DNA Strong Binding GC_DNA Mixed G/C Tracts (Steric Tolerance) Diminazene->GC_DNA Repulsion TbAT1 TbAT1/P2 Transporter Diminazene->TbAT1 Primary Uptake Analog Mono-amide Analog (CAS 150995-10-1, +1) Analog->AT_DNA Moderate Binding Analog->GC_DNA H-Bonding Bypass Resistance Bypass (Alternative Uptake) Analog->Bypass Transporter Independent CrossRes Cross-Resistance (Efflux/Mutation) TbAT1->CrossRes Transporter Loss

Logical framework of DNA selectivity and resistance bypass for Diminazene vs. its mono-amide analog.

References

  • ChemicalBook. 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS 150995-10-1) - Chemical Properties and Synthesis.2

  • Eze, J. I., et al. (2006). A diminazene-resistant strain of Trypanosoma brucei brucei isolated from a dog is cross-resistant to pentamidine in experimentally infected albino rats. PubMed. 4

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2354, Diminazene.1

  • Paul, A., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. MDPI. 3

  • Wiedemar, N., et al. (2021). Diminazene resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential. ResearchGate. 5

Sources

Safety & Regulatory Compliance

Safety

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide proper disposal procedures

Operational Safety and Disposal Guide: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and disposal requirements for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS: 150995-10-1). This compound is a derivative of the antiprotozoal drug Berenil (diminazene) and functions as a highly selective guanine/cytosine (G/C) DNA minor groove binder[1].

Handling this compound requires a deep understanding of its dual-hazard profile: the chronic toxicity associated with DNA alkylation/binding, and the acute physicochemical instability of the high-energy triazene (-N=N-NH-) linkage[2]. This guide provides field-proven, self-validating protocols to ensure absolute laboratory safety.

Physicochemical & Hazard Profiling

To safely manage the lifecycle of this chemical, we must first translate its molecular properties into operational implications. The presence of the aminoiminomethyl (amidine) group means this compound is highly basic and is often supplied as an acid addition salt (e.g., hydrochloride). This is a critical factor because triazenes are highly sensitive to acidic environments[3].

Table 1: Quantitative Data and Operational Implications

Property / HazardDetail / ValueOperational Implication
Chemical Name 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamideEnsure precise labeling; do not confuse with symmetrical diminazene.
CAS Number 150995-10-1Use for SDS cross-referencing and waste manifesting[1].
Molecular Weight 282.3 g/mol (Free Base)Calculate molarity carefully depending on the salt form provided.
Toxicity Profile DNA Minor Groove Binder / MutagenMandatory PPE: Double nitrile gloves, respirator (if powder), fume hood.
Chemical Instability Acid-Catalyzed DecompositionCritical: Never mix with acidic waste streams. Keep pH > 7.5[4].
Gas Evolution Risk Releases N2​ upon degradationStorage: Never seal liquid waste containers to 100% capacity[5].

Mechanistic Toxicology & Chemical Instability

Do not simply treat this compound as generic organic waste. You must understand why it behaves the way it does. Triazenes are stable under basic and neutral conditions but undergo specific acid-catalyzed decomposition[3].

If a researcher dissolves an acidic salt of this compound in unbuffered water, the localized drop in pH can trigger rapid, reversible protonation at the N3 nitrogen. This is followed by a rate-limiting cleavage that forms a highly reactive aryl diazonium ion and an amine[3]. The diazonium ion subsequently decomposes, releasing nitrogen gas ( N2​ )[4]. In a tightly sealed waste Winchester bottle, this gas evolution can rapidly overpressurize the glass, leading to a catastrophic explosion[5].

TriazeneDegradation T Triazene Compound (Stable in Base/Neutral) PT Protonated Triazene Intermediate T->PT Protonation H Acidic Conditions (H+) H->PT D Aryl Diazonium Ion (Highly Reactive) PT->D Cleavage A Amine Derivative PT->A Cleavage N Nitrogen Gas (N2) (Pressurization Risk) D->N Decomposition (Heat/Water) P Phenol Derivative (Degraded Waste) D->P Hydrolysis

Mechanistic pathway of acid-catalyzed triazene degradation and nitrogen gas evolution.

Step-by-Step Disposal Methodologies

Laboratory waste disposal for triazenes must be treated as a self-validating system. We employ two distinct workflows: Routine Institutional Collection (for standard experimental waste) and Bench-Scale Chemical Deactivation (for spills or highly concentrated residues).

Method A: Routine Institutional Waste Collection

This is the standard procedure for disposing of stock solutions, contaminated tips, and reaction washings.

  • Segregation (The Causality): Because of the acid-catalyzed fragmentation mechanism, you must strictly segregate this waste from any halogenated or non-halogenated acidic waste streams[5].

  • pH Validation (Self-Validating Step): Before transferring any liquid waste into the bulk container, test the solution with a pH strip. If the pH is < 7, add a few drops of dilute NaOH or saturated NaHCO3​ to bring the pH to ~8.0. This chemically locks the triazene in its stable, unprotonated state[3].

  • Packaging: Transfer the liquid to a high-density polyethylene (HDPE) waste jug. Crucial: Never fill the container above 3/4 (75%) full[5]. The 25% headspace acts as a buffer against accidental N2​ gas generation. Use a vented cap if available.

  • Solid Waste: Place all contaminated solids (gloves, weigh boats) into a double-bagged, clearly labeled "Toxic Solid Waste - DNA Binder" container for licensed high-temperature incineration[6].

Method B: Bench-Scale Chemical Deactivation (Spill Response)

If a concentrated spill occurs, or if you must deactivate the active pharmaceutical ingredient (API) before disposal, use this controlled degradation protocol. We intentionally trigger the acid hydrolysis in a safe, vented environment, then quench the toxic intermediates[2].

  • Containment: Suspend the spilled solid or concentrated residue in a large volume of ice-cold water inside a fume hood.

  • Controlled Hydrolysis: Slowly add 1M HCl dropwise while stirring. You will observe effervescence (bubbling) as N2​ gas is released[7]. Wait 30-60 minutes until gas evolution completely ceases.

  • Diazonium Quenching: The solution now contains highly reactive diazonium ions[4]. Add an excess of sodium hypophosphite ( NaH2​PO2​ ) or heat the solution gently to 50°C to hydrolyze the diazonium into a safer phenol derivative.

  • Self-Validation ( β -Naphthol Test): To prove the toxic triazene and diazonium have been entirely destroyed, take a 100 µL aliquot of the reaction mixture and add it to 1 mL of an alkaline solution of β -naphthol. Logic: If reactive diazonium is still present, it will instantly couple to form a bright red/orange azo dye[7]. If the solution remains clear/yellow, deactivation is 100% successful.

  • Neutralization: Neutralize the deactivated mixture to pH 7 and dispose of it in the standard aqueous waste stream.

Waste Segregation & Disposal Workflow

The following diagram maps the logical decision tree for handling triazene-containing waste streams to prevent cross-contamination and container failure.

DisposalWorkflow Start Waste Generation: Triazene Benzamide Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Seg1 Segregate from Acids & Oxidizers Solid->Seg1 Seg2 Ensure pH > 7.5 (Validate with pH strip) Liquid->Seg2 Pack1 Double-bag or place in HDPE solid waste container Seg1->Pack1 Pack2 Collect in vented HDPE jug (Leave 25% headspace) Seg2->Pack2 Incinerate Licensed Hazardous Waste Incineration Pack1->Incinerate Pack2->Incinerate

Standard laboratory disposal and segregation workflow for triazene-containing hazardous waste.

References

  • ChemicalBook. 4-[3-[4-(AMinoiMinoMethyl)phenyl]-1-triazenyl]benzaMide (CAS 150995-10-1) Properties and Uses. Available at: 1

  • National Institutes of Health (PMC). Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. Available at: 4

  • ACS Publications. Triazinines: Synthesis and Proteolytic Decomposition of a New Class of Cyclic Triazenes. Available at: 3

  • Organic Syntheses. 1-METHYL-3-p-TOLYLTRIAZENE AND ITS USE IN THE SYNTHESIS OF ARYL FLUORIDES. Available at: 7

  • University of Cambridge Safety Office. Disposal of Chemical Waste. Available at:5

  • Australian Journal of Chemistry. Azides – Diazonium Ions – Triazenes: Versatile Nitrogen-rich Functional Groups. Available at: 2

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential operational protocols for handling 4-[3-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential operational protocols for handling 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS No. 150995-10-1), a compound of interest due to its structural relation to the antiprotozoal drug Berenil and its DNA-binding capabilities[1].

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as an aromatic triazene substituted with benzamide and benzamidine functionalities dictates a cautious approach. The guidance herein is synthesized from the known hazard profiles of these chemical classes. Triazenes can be sensitive to light and acid and may possess alkylating properties, while benzamide derivatives can cause skin and eye irritation[2][3][4][5][6][7]. This protocol is designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, minimizes risk.

Foundational Hazard Assessment & Risk Mitigation

Understanding the potential risks is the first step in ensuring laboratory safety. Based on its structural components, a comprehensive risk assessment must presume the following hazards until proven otherwise.

Primary Hazard Profile:

Hazard TypePotential RiskRationale & Causality
Dermal Toxicity/Irritation Causes skin irritation.[2][4][5] May be harmful if absorbed through the skin.Benzamide and aromatic amine structures are frequently associated with skin irritation and sensitization.
Ocular Irritation Causes serious eye irritation.[2][4][5][8]Direct contact of powdered or dissolved compound with eyes can lead to significant damage.
Inhalation Toxicity May cause respiratory irritation.[2][5] Harmful if inhaled.As a solid, the compound can form dust, which can be easily inhaled during weighing and transfer operations.
Oral Toxicity Harmful if swallowed.[2][9]Ingestion can lead to systemic effects.
Chemical Instability Potential for photochemical and acid-catalyzed decomposition.Triazene compounds are known to be sensitive to light and acidic conditions, which can lead to degradation and the formation of potentially hazardous byproducts.[6][7]
Mutagenicity Suspected of causing genetic defects.Some related compounds, such as Benzamide, are suspected mutagens[9]. The triazene moiety is an alkylating agent, a class of compounds often associated with mutagenicity.[7]

Before any handling, the first line of defense is the implementation of robust engineering and administrative controls. Personal Protective Equipment (PPE) is the final barrier and is not a substitute for these primary controls.

  • Engineering Control: All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Administrative Control: Designate a specific area within the laboratory for working with this compound. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[3][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific task being performed. The following protocol provides the minimum required protection.

Summary of Required PPE:

Protection TypeRecommended PPERationale
Eye & Face Protection Chemical safety goggles with a tight seal. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.[10][11]Protects against accidental splashes of solutions and airborne dust particles from causing serious eye irritation or damage.[8][12]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Nitrile provides good resistance against a range of chemicals and is less likely to cause allergies than latex[13]. Double-gloving minimizes the risk of exposure from a single glove failure or during doffing.
Body Protection A buttoned lab coat (preferably chemical-resistant) with long sleeves.Provides a critical barrier against accidental spills and prevents the contamination of personal clothing.[12]
Respiratory Protection Generally not required if all work is conducted within a certified fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.A fume hood provides adequate respiratory protection from dust and vapors during routine handling.[12]
Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on your chemical safety goggles and, if necessary, the face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Grasp the outside of one glove at the wrist, peel it off, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside, and fold it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][9]

Operational Plan for Safe Handling

A systematic workflow minimizes exposure and ensures experimental integrity.

Safe_Handling_Workflow prep Step 1: Pre-Handling Checks - Verify fume hood certification - Assemble all materials (spatula, weigh paper, etc.) - Review protocol and SDS of related compounds ppe_on Step 2: Don PPE - Lab Coat - Double Nitrile Gloves - Goggles/Face Shield prep->ppe_on handling Step 3: Chemical Handling (in Fume Hood) - Weigh solid carefully to avoid dust - Slowly add solvent to solid for dissolution - Keep container closed when not in use ppe_on->handling cleanup Step 4: Post-Handling Decontamination - Decontaminate spatula and surfaces - Collect all waste in hazardous waste container handling->cleanup ppe_off Step 5: Doff PPE - Remove outer gloves - Remove face/eye protection - Remove lab coat - Remove inner gloves cleanup->ppe_off wash Step 6: Final Step - Wash hands thoroughly ppe_off->wash

Sources

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